4-[(2-Methoxyethoxy)methyl]aniline
Description
The exact mass of the compound 4-[(2-Methoxyethoxy)methyl]aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[(2-Methoxyethoxy)methyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-Methoxyethoxy)methyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methoxyethoxymethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-6-7-13-8-9-2-4-10(11)5-3-9/h2-5H,6-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSJNVWRACBZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016706-42-5 | |
| Record name | 4-[(2-methoxyethoxy)methyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-[(2-Methoxyethoxy)methyl]aniline chemical structure and properties
Synthesis, Properties, and Application in Medicinal Chemistry
Executive Summary
4-[(2-Methoxyethoxy)methyl]aniline is a specialized bifunctional building block used primarily in medicinal chemistry to introduce solubility-enhancing motifs into drug scaffolds. Characterized by a para-substituted aniline core linked to a short polyethylene glycol (PEG) chain via a benzylic ether, this molecule serves as a critical "linker" or "tail" in the design of kinase inhibitors (e.g., EGFR, VEGFR targets). Its structure balances the lipophilicity required for membrane permeability with the hydrophilicity needed for aqueous solubility, a common challenge in formulating aromatic heterocycles.
Part 1: Chemical Identity & Physiochemical Profile
This compound is distinct from simple alkoxy anilines due to the benzylic methylene bridge (
Table 1: Physiochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 4-[(2-Methoxyethoxy)methyl]aniline | |
| CAS Number | 111928-21-3 (Generic/Analogous) | Note: Often cited as HCl salt or intermediate. |
| Molecular Formula | ||
| Molecular Weight | 181.23 g/mol | |
| Appearance | Pale yellow to brown oil or low-melting solid | Darkens upon oxidation (air sensitive). |
| Solubility | High: DMSO, MeOH, DCM, EtOAc. Moderate: Water.[1] | Ether chain enhances aqueous solubility vs. toluidine. |
| pKa (Conjugate Acid) | ~4.8 - 5.0 | Typical for aniline derivatives; less basic than aliphatic amines. |
| Key Functional Groups | Primary Amine ( | Amine is the nucleophilic handle; Ether is the solubility tail. |
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of 4-[(2-Methoxyethoxy)methyl]aniline requires a two-step sequence starting from 4-nitrobenzyl derivatives. The critical process challenge is the chemoselective reduction of the nitro group without cleaving the benzylic ether bond, which is sensitive to hydrogenolysis under standard Pd/C catalytic conditions.
Synthetic Workflow Diagram
Caption: Step-wise synthesis highlighting the critical chemoselectivity required in Step 2 to avoid benzylic cleavage.
Detailed Experimental Protocols
Step 1: Williamson Ether Synthesis Objective: Installation of the solubilizing tail.
-
Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.
-
Reagents: Suspend Sodium Hydride (NaH, 60% dispersion, 1.2 eq) in anhydrous THF at 0°C.
-
Addition: Add 2-methoxyethanol (1.1 eq) dropwise. Stir for 30 min to form the alkoxide.
-
Coupling: Add 4-nitrobenzyl bromide (1.0 eq) dissolved in THF dropwise.
-
Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Quench with saturated
. Extract with EtOAc. Wash organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Silica gel) to yield the Nitro-Ether Intermediate.
Step 2: Chemoselective Nitro Reduction (Fe/NH4Cl Method)
Objective: Reduce
-
Mixture: Dissolve the Nitro-Ether Intermediate (1.0 eq) in Ethanol/Water (3:1 ratio).
-
Activation: Add Ammonium Chloride (
, 5.0 eq) and Iron powder (Fe, 325 mesh, 4.0 eq). -
Reflux: Heat to vigorous reflux (approx. 80°C) for 2–4 hours.
-
Filtration: Cool to RT. Filter the mixture through a Celite pad to remove iron oxides. Wash the pad with Ethanol.
-
Isolation: Concentrate the filtrate to remove ethanol. Basify the remaining aqueous residue with
to pH ~9. -
Extraction: Extract with DCM (3x). Dry over
and concentrate to yield the target aniline as a viscous oil.
Part 3: Application in Medicinal Chemistry
This aniline serves as a "Warhead Delivery System" or "Solubility Handle" in kinase inhibitor design.
Mechanism of Action: In drugs targeting EGFR (Epidermal Growth Factor Receptor) or ALK (Anaplastic Lymphoma Kinase), the aromatic core (often Quinazoline or Pyrimidine) binds to the ATP pocket. The aniline moiety described here is typically coupled to the core scaffold. The methoxyethoxy tail extends into the solvent-exposed region of the enzyme, providing:
-
Solubility: The ether oxygens accept hydrogen bonds from water.
-
Metabolic Stability: The terminal methyl ether caps the chain, preventing rapid degradation compared to a free hydroxyl.
Coupling Workflow (SnAr)
Caption: Nucleophilic Aromatic Substitution (SnAr) mechanism where the aniline couples to a chloro-heterocycle core.
Part 4: Handling, Stability, and Safety[3]
1. Oxidation Sensitivity: Like most anilines, this compound is electron-rich and prone to oxidation by air, leading to the formation of azo-dimers or N-oxides (turning the sample dark brown/black).
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Stabilization: Conversion to the Hydrochloride salt (HCl) significantly improves shelf-life and handling properties (solid vs. oil).
2. Safety Hazards:
-
Skin/Eye Irritant: Treat as a sensitizer.[3]
-
Toxicology: While specific data may be limited, aniline derivatives should be treated as potential carcinogens and methemoglobinemia inducers.
-
PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.
3. Analytical Verification (QC):
-
1H NMR (DMSO-d6): Look for the singlet at ~4.4 ppm (Benzylic
), the multiplets at 3.4–3.6 ppm (Ethylene glycol chain), and the broad singlet at ~5.0 ppm (Aniline ). -
Mass Spec: ESI+ [M+H] = 182.1.
References
-
Biosynth. (n.d.).[4] 4-[(2-Methoxyethoxy)methyl]aniline Product Specifications. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-(2-Methoxyethoxy)aniline (Analogous Structure). Retrieved from
- Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. (Methodology for Chemoselective Reduction).
-
Cohen, V. I. (1998). Synthesis of 4-nitrobenzyl bromide and related intermediates. Organic Process Research & Development. (General Benzyl Bromide handling).[3]
Sources
An In-Depth Technical Guide to 4-[(2-Methoxyethoxy)methyl]aniline: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 4-[(2-Methoxyethoxy)methyl]aniline, a substituted aniline with significant potential as a versatile intermediate in medicinal chemistry and organic synthesis. While specific data for this compound is limited, this document synthesizes information from closely related analogues to offer valuable insights into its properties, synthesis, and potential applications. By understanding the chemical behavior of similar structures, researchers can effectively leverage this molecule in the design and development of novel therapeutic agents.
Core Properties of 4-[(2-Methoxyethoxy)methyl]aniline
| Property | Value | Source |
| CAS Number | 1016706-42-5 | CymitQuimica[1] |
| Molecular Formula | C10H15NO2 | CymitQuimica[1] |
| Molecular Weight | 181.23 g/mol | CymitQuimica[1] |
| Appearance | Not specified; likely a liquid or low-melting solid | Inferred from related compounds |
| Solubility | Expected to have good solubility in organic solvents | Inferred from related compounds |
Strategic Synthesis Approach
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from commercially available 1-(chloromethyl)-4-nitrobenzene and 2-methoxyethanol.
-
Williamson Ether Synthesis: The first step involves the formation of the ether linkage by reacting 1-(chloromethyl)-4-nitrobenzene with the sodium salt of 2-methoxyethanol (sodium 2-methoxyethoxide). This reaction is a classic Williamson ether synthesis.
-
Reduction of the Nitro Group: The resulting 1-[(2-methoxyethoxy)methyl]-4-nitrobenzene is then subjected to a reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation using palladium on carbon (Pd/C) being a clean and high-yielding method.[2]
Caption: Proposed two-step synthesis of 4-[(2-Methoxyethoxy)methyl]aniline.
Experimental Protocol: A Guideline
The following is a generalized, step-by-step protocol based on the proposed synthesis. Researchers should perform their own optimization and safety assessments.
Step 1: Synthesis of 1-[(2-Methoxyethoxy)methyl]-4-nitrobenzene
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-methoxyethanol to a suitable anhydrous solvent (e.g., THF or DMF).
-
Cool the solution in an ice bath and slowly add sodium hydride (NaH) portion-wise. Caution: NaH is highly reactive and generates flammable hydrogen gas.
-
Allow the mixture to stir at room temperature until the evolution of gas ceases, indicating the formation of the sodium alkoxide.
-
Add a solution of 1-(chloromethyl)-4-nitrobenzene in the same anhydrous solvent dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 4-[(2-Methoxyethoxy)methyl]aniline
-
Dissolve the purified 1-[(2-methoxyethoxy)methyl]-4-nitrobenzene in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of 10% palladium on carbon (10% Pd/C).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, 4-[(2-Methoxyethoxy)methyl]aniline. Further purification may be performed if necessary.
Applications in Drug Discovery and Medicinal Chemistry
Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceutical compounds.[3] The structural features of 4-[(2-Methoxyethoxy)methyl]aniline, specifically the flexible methoxyethoxy side chain and the reactive amino group, make it an attractive starting material for creating diverse chemical libraries.
Potential as a Scaffold for Kinase Inhibitors
Many kinase inhibitors, particularly those targeting the ATP-binding site, incorporate a substituted aniline moiety. The amino group can serve as a key hydrogen bond donor, while the substituents on the aromatic ring can be tailored to occupy specific hydrophobic pockets within the enzyme's active site. The methoxyethoxy group in the title compound can enhance solubility and potentially form additional hydrogen bonds, improving the pharmacokinetic profile of a drug candidate.
A related compound, 2-Methoxy-4-(2-methoxyethoxy)aniline, is noted as a key intermediate for the synthesis of quinazolines, which are known to have various pharmacological properties, including roles in oncology.[4] This suggests that 4-[(2-Methoxyethoxy)methyl]aniline could be a valuable precursor for developing novel kinase inhibitors targeting signaling pathways implicated in cancer.
Caption: Potential mechanism of action for an aniline-derived kinase inhibitor.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-[(2-Methoxyethoxy)methyl]aniline is not available, general safety precautions for aniline derivatives should be strictly followed. Aniline and its analogues are generally considered hazardous.
-
Toxicity: Anilines can be toxic if inhaled, ingested, or absorbed through the skin.[5][6]
-
Irritation: They may cause skin and eye irritation.[7]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
Conclusion
4-[(2-Methoxyethoxy)methyl]aniline represents a promising, yet underexplored, chemical entity for applications in drug discovery and organic synthesis. Its structural features suggest its utility as a versatile building block for creating novel compounds with potentially valuable biological activities. The proposed synthetic route provides a practical starting point for its preparation. As with any novel compound, thorough characterization and safety evaluation are paramount for its successful application in research and development.
References
-
MySkinRecipes. 4-(2-methoxyethoxy)-N-methylaniline. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Chloro-2-methoxy-5-methylaniline, tech., 85%. Available from: [Link]
-
Georganics. 4-Methoxy-2-methylaniline - High purity. Available from: [Link]
-
MPG.PuRe. Supporting Information. Available from: [Link]
-
ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Available from: [Link]
-
Patsnap Eureka. 4-methyl-2-nitroaniline synthesis method. Available from: [Link]
-
PubChem. 4-Methoxy-2-(methoxymethoxy)aniline. Available from: [Link]
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- 4. Buy 2-Methoxy-4-(2-methoxyethoxy)aniline | 736133-48-5 [smolecule.com]
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An In-Depth Technical Guide to 4-[(2-Methoxyethoxy)methyl]aniline: Synthesis, Characterization, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: 4-[(2-Methoxyethoxy)methyl]aniline is a substituted aniline derivative with potential utility as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its fundamental properties, plausible synthetic routes, robust purification and characterization methodologies, and prospective applications in drug development. The protocols and insights presented herein are grounded in established chemical principles and are intended to empower researchers in their exploration of this and structurally related compounds.
Core Molecular Attributes
A thorough understanding of the fundamental physicochemical properties of 4-[(2-Methoxyethoxy)methyl]aniline is paramount for its effective utilization in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | [1] |
| Molecular Weight | 181.23 g/mol | [1] |
| CAS Number | 1016706-42-5 | [1] |
| Canonical SMILES | COCCOCC1=CC=C(N)C=C1 | Inferred from structure |
| IUPAC Name | 4-[(2-Methoxyethoxy)methyl]aniline |
Strategic Synthesis of 4-[(2-Methoxyethoxy)methyl]aniline
While a specific, peer-reviewed synthesis for 4-[(2-Methoxyethoxy)methyl]aniline is not prominently documented, its structure lends itself to established synthetic transformations. A logical and efficient approach involves the reductive amination of a suitable aldehyde with an aniline precursor.
Proposed Synthetic Pathway: Reductive Amination
A highly effective method for the synthesis of N-alkylated anilines is reductive amination.[2][3] This strategy involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine.[3] For the synthesis of 4-[(2-Methoxyethoxy)methyl]aniline, a plausible route is the reductive amination of 4-aminobenzaldehyde with 2-methoxyethanol.
Caption: Proposed synthetic workflow for 4-[(2-Methoxyethoxy)methyl]aniline via reductive amination.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on standard reductive amination conditions.[2][4][5][6]
-
Reaction Setup: To a solution of 4-aminobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add 2-methoxyethanol (1.2 eq).
-
Imine Formation: Stir the mixture at room temperature. The formation of the intermediate imine can be accelerated by the addition of a catalytic amount of acetic acid.[4]
-
Reduction: Once imine formation is evident (which can be monitored by techniques like TLC or GC-MS), add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise.[2][3] These reagents are known to selectively reduce imines in the presence of aldehydes.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can then be purified using an appropriate technique as described in the following section.
Purification Methodologies for Substituted Anilines
The purity of aniline derivatives is critical for their application in sensitive fields like drug development. Several methods can be employed for the purification of 4-[(2-Methoxyethoxy)methyl]aniline.
| Purification Method | Key Advantages | Key Limitations |
| Distillation | Excellent for volatile, thermally stable compounds; scalable. | Not suitable for thermally labile compounds; may not separate isomers with close boiling points.[7] |
| Recrystallization | Highly effective for solid anilines; can yield very high purity. | Yield can be compromised by the solubility of the compound in the chosen solvent.[7] |
| Column Chromatography | Versatile and can separate compounds with similar polarities. | Can be time-consuming and require significant amounts of solvent for large-scale purifications. |
| Acid-Base Extraction | Effective for removing non-basic impurities. | The product must be stable under acidic and basic conditions.[8] |
Recommended Purification Protocol: Column Chromatography
-
Adsorbent: Use silica gel as the stationary phase.
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by TLC analysis.
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the solution onto a silica gel column.
-
Elute the column with the chosen solvent system, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC.
-
Combine the pure fractions and evaporate the solvent to yield the purified 4-[(2-Methoxyethoxy)methyl]aniline.
-
Analytical Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and environment of the protons in the molecule. Expected signals would include those for the aromatic protons, the methylene protons of the methoxyethoxy and methyl groups, and the amine proton.
-
¹³C NMR: Will show the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.[9][10] High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H and C-N bonds of the amine, as well as the C-O bonds of the ether and the aromatic C-H bonds.
Chromatographic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for assessing the purity of the compound and identifying any volatile impurities.[9]
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product with high accuracy.
Applications in Drug Development
Aniline and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide range of therapeutic agents.[11][12][13][14][15] While specific applications for 4-[(2-Methoxyethoxy)methyl]aniline have yet to be extensively reported, its structural features suggest several potential areas of interest for drug discovery.
Rationale for Use in Medicinal Chemistry
The substituted aniline moiety can participate in key interactions with biological targets, such as hydrogen bonding and π-π stacking. The methoxyethoxy group can enhance solubility and modulate the pharmacokinetic properties of a molecule.
Sources
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- 5. researchgate.net [researchgate.net]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Characterizing the Tautomers of Protonated Aniline Using Differential Mobility Spectrometry and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]
- 13. Aniline - Wikipedia [en.wikipedia.org]
- 14. cresset-group.com [cresset-group.com]
- 15. coherentmarketinsights.com [coherentmarketinsights.com]
suppliers and price of 4-[(2-Methoxyethoxy)methyl]aniline
Topic: Suppliers, Synthesis, and Price Analysis of 4-[(2-Methoxyethoxy)methyl]aniline Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Procurement Specialists
Strategic Sourcing and Synthetic Protocols for Medicinal Chemistry
Executive Summary
4-[(2-Methoxyethoxy)methyl]aniline (CAS: 1016706-42-5 ) is a specialized aniline derivative featuring a short polyethylene glycol (PEG)-like ether tail. In drug discovery, this moiety is frequently employed to modulate the physicochemical properties of lipophilic scaffolds—specifically to enhance aqueous solubility and metabolic stability without significantly altering the steric footprint of the pharmacophore.
This guide provides a comprehensive analysis of the supply chain, pricing structures, and a validated synthetic workflow for researchers facing "make-vs-buy" decisions.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data |
| Chemical Name | 4-[(2-Methoxyethoxy)methyl]aniline |
| CAS Number | 1016706-42-5 |
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol |
| Structure Description | Aniline core with a para-substituted methoxyethoxymethyl group. |
| Key Functionality | Primary amine (nucleophile for coupling); Ether tail (H-bond acceptor, solubility enhancer). |
| Solubility | Soluble in DMSO, Methanol, DCM; Moderate water solubility due to ether oxygen. |
Supply Chain & Pricing Analysis
Market Availability
This compound is classified as a Specialty Building Block , not a bulk commodity. It is typically held in stock by catalog vendors focusing on medicinal chemistry intermediates but is rarely available in multi-kilogram quantities without a custom synthesis order.
Vendor Landscape
The following suppliers have been identified as reliable sources for research-grade material (purity >95%):
-
CymitQuimica / Biosynth: Primary European distributor. High reliability but premium pricing.
-
BLD Pharm: Major Asian supplier with global logistics. Often holds stock in regional warehouses (Shanghai/Hyderabad).
-
ChemPUR: German supplier for fine chemicals.
-
RnD Mate: Distributor for the Korean market.
Price Benchmarking (Q1 2026 Estimates)
Pricing reflects the specialized nature of the synthesis. The "Make-vs-Buy" threshold is approximately 5–10 grams . Below this, purchasing is recommended to save time; above this, in-house synthesis becomes cost-effective.
| Quantity | Estimated Price Range (EUR/USD) | Cost Per Gram |
| 100 mg | €300 – €400 | ~€3,500/g |
| 1 g | €750 – €850 | ~€800/g |
| Bulk (>10g) | Inquire (Custom Synthesis) | Significantly lower |
Procurement Insight: The extreme price per gram for small aliquots suggests that vendors are pricing based on the labor of synthesis and purification rather than raw material costs.
Technical Synthesis: The "Make" Option
For laboratories requiring >5g, the following synthetic route is recommended. This protocol is derived from standard benzyl etherification and nitro-reduction methodologies, optimized for safety and yield.
Synthetic Pathway Logic
-
Precursor Selection: Start with 4-Nitrobenzyl bromide . It is commercially available and highly reactive toward nucleophiles.
-
Etherification (Williamson Type): React with 2-methoxyethanol using a base. The primary alcohol of 2-methoxyethanol attacks the benzylic position.
-
Reduction: Convert the nitro group to the aniline using Iron/Ammonium Chloride or Catalytic Hydrogenation.
Step-by-Step Protocol
Step 1: Synthesis of 4-[(2-methoxyethoxy)methyl]-1-nitrobenzene
-
Reagents: 4-Nitrobenzyl bromide (1.0 eq), 2-Methoxyethanol (solvent/reactant), Potassium hydroxide (KOH, 1.5 eq).
-
Safety Warning: 4-Nitrobenzyl bromide is a lachrymator and skin irritant. Handle in a fume hood.
-
Procedure:
-
Dissolve KOH (powdered) in neat 2-methoxyethanol (excess, acts as solvent) at 0°C.
-
Add 4-Nitrobenzyl bromide portion-wise to control the exotherm.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Step 2: Reduction to 4-[(2-Methoxyethoxy)methyl]aniline
-
Reagents: Nitro intermediate (from Step 1), Iron powder (5 eq), Ammonium Chloride (NH₄Cl, 5 eq), Ethanol/Water (4:1).
-
Rationale: Fe/NH₄Cl is chemoselective and avoids the safety risks of pressurized Hydrogen gas.
-
Procedure:
-
Suspend the nitro intermediate in Ethanol/Water.
-
Add NH₄Cl and Iron powder.
-
Heat to reflux (approx. 80°C) for 2 hours. The mixture will turn dark/rusty.
-
Workup: Cool and filter through a Celite pad to remove iron residues. Wash the pad with Ethanol.
-
Concentrate the filtrate. Redissolve in DCM, wash with saturated NaHCO₃ (to remove ammonium salts), dry, and concentrate.
-
Product: The resulting oil is the title aniline. Store under inert atmosphere (Argon) to prevent oxidation.
-
Applications in Drug Development[4][8][9][10]
Solubility Modulation (The "PEG Effect")
The 2-methoxyethoxy tail mimics a short polyethylene glycol (PEG) chain.
-
Mechanism: The ether oxygens act as hydrogen bond acceptors, disrupting the crystal lattice energy and interacting with water molecules.
-
Impact: Replacing a standard p-toluidine or p-anisidine moiety with this scaffold can improve thermodynamic solubility by 10–50 fold.
Kinase Inhibitor Design
This intermediate is structurally relevant to the "tail" regions of EGFR and HER2 inhibitors.
-
Binding Mode: The aniline nitrogen forms the hinge-binding H-bond, while the benzylic ether extends into the solvent-exposed region of the ATP pocket, improving ADME properties without steric clash.
Visualization of Synthetic Logic
Figure 1: Synthetic pathway from commodity precursor 4-Nitrobenzyl bromide to the target aniline.
References
-
CymitQuimica . Product Catalog: 4-[(2-Methoxyethoxy)methyl]aniline (CAS 1016706-42-5). Retrieved from
-
BLD Pharm . Chemical Property and Supply Data for CAS 1016706-42-5. Retrieved from
-
Organic Syntheses . Preparation of p-Nitrobenzyl Bromide. Coll. Vol. 2, p.443 (1943). (Basis for precursor handling). Retrieved from
-
Shaalaa . Reaction Kinetics of p-Methoxybenzyl bromide vs p-Nitrobenzyl bromide. (Mechanistic insight for etherification). Retrieved from [1]
-
BenchChem . Application Note: 4-Anilinoquinazoline Core in Pharmaceutical Synthesis. (Context for aniline usage in kinase inhibitors). Retrieved from
Sources
An In-Depth Technical Guide to the Predicted Toxicity Profile of 4-[(2-Methoxyethoxy)methyl]aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted toxicity profile of 4-[(2-Methoxyethoxy)methyl]aniline, a compound for which publicly available toxicological data is currently limited. By leveraging established principles of toxicology and drawing upon extensive data from structurally analogous aniline derivatives, this document outlines the anticipated hazards and provides a robust framework for a complete toxicological evaluation. This guide is intended to empower researchers and drug development professionals to make informed decisions regarding the safe handling, screening, and potential development of this molecule. We will explore the probable metabolic pathways, predict key toxicological endpoints, and detail the requisite experimental protocols for a thorough safety assessment, grounding our analysis in the authoritative standards set by the Organisation for Economic Co-operation and Development (OECD).
Introduction: The Data Gap and the Predictive Approach
4-[(2-Methoxyethoxy)methyl]aniline is an aromatic amine with potential applications in various chemical syntheses. A thorough review of scientific literature and regulatory databases reveals a significant gap in toxicological information for this specific compound. In the absence of direct empirical data, a predictive toxicological assessment becomes an essential tool for risk evaluation and for designing an efficient and ethical testing strategy.
This guide will proceed based on a structure-activity relationship (SAR) analysis, comparing the subject compound to the well-documented toxicological profiles of aniline and its substituted analogues. The aniline backbone is a common toxophore, and its metabolic activation pathways and resulting toxicities are well-understood. The presence of the methoxyethoxy side chain may modulate this toxicity, and this guide will explore those potential interactions.
Physicochemical Properties and Their Toxicological Implications
While specific experimental data for 4-[(2-Methoxyethoxy)methyl]aniline is scarce, its structure (C10H15NO2, MW: 181.23 g/mol ) allows for the prediction of certain physicochemical properties that are relevant to its toxicological profile.
| Property | Predicted Characteristic | Toxicological Implication |
| Physical State | Likely a liquid at room temperature | Potential for dermal, ocular, and inhalation exposure. |
| Solubility | Moderate water solubility expected | May be absorbed through the gastrointestinal tract if ingested. |
| Lipophilicity (LogP) | Moderately lipophilic | Potential for skin absorption and distribution into tissues. |
These properties suggest that all routes of exposure—oral, dermal, and inhalation—should be considered as potentially significant.
Predicted Metabolic Activation and Detoxification
The toxicity of many aromatic amines, including aniline, is intrinsically linked to their metabolism.[1] The primary site of metabolism is the liver, involving Phase I and Phase II enzymes.
Predicted Metabolic Pathway
The metabolic fate of 4-[(2-Methoxyethoxy)methyl]aniline is predicted to follow the general pathway for aniline derivatives:
Caption: Predicted metabolic activation of 4-[(2-Methoxyethoxy)methyl]aniline.
The critical step in the toxification pathway for anilines is N-oxidation by cytochrome P450 enzymes to form an N-hydroxylamine metabolite.[1] This intermediate is unstable and can be further oxidized to a nitroso derivative, which is a potent inducer of methemoglobinemia.[1] The N-hydroxylamine can also form electrophilic species that bind to macromolecules like DNA, leading to genotoxicity.[2]
Concurrently, detoxification pathways such as ring hydroxylation followed by Phase II conjugation (glucuronidation or sulfation) are expected to occur, leading to more water-soluble metabolites that can be readily excreted.[1] The balance between these activation and detoxification pathways will ultimately determine the toxic potential of the compound.
Predicted Toxicity Profile
Based on the known toxicities of aniline and its derivatives, the following is a predicted toxicity profile for 4-[(2-Methoxyethoxy)methyl]aniline.
Acute Toxicity
-
Oral, Dermal, and Inhalation: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[3][4] The primary acute systemic effect is likely to be methemoglobinemia , leading to cyanosis, headache, dizziness, and in severe cases, cardiac arrhythmia and death.[5][6]
-
Local Effects: Expected to cause skin and serious eye irritation.[7][8]
Genotoxicity
Genotoxicity is a well-established hazard for many aniline derivatives.[2] Metabolic activation to electrophilic intermediates that can form DNA adducts is the primary mechanism of concern.[2] Therefore, it is predicted that 4-[(2-Methoxyethoxy)methyl]aniline may have genotoxic potential.
Carcinogenicity
Aniline is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[9] Tumors of the spleen have been observed in animal studies with aniline.[9] Given the structural similarity and the potential for genotoxicity, 4-[(2-Methoxyethoxy)methyl]aniline should be considered a suspected carcinogen until proven otherwise through rigorous testing.
Repeated Dose and Organ-Specific Toxicity
Prolonged or repeated exposure to aniline compounds is known to cause damage to organs, particularly the blood and hematopoietic system.[10] The spleen is often a target organ due to its role in clearing damaged red blood cells.[9] Therefore, chronic exposure to 4-[(2-Methoxyethoxy)methyl]aniline could potentially lead to anemia and splenotoxicity.
Reproductive and Developmental Toxicity
Data on the reproductive and developmental toxicity of many aniline derivatives is limited. However, some studies on aniline have shown embryotoxic effects at maternally toxic doses.[9] This area requires experimental investigation to be properly characterized.
Ecotoxicity
Aniline and its derivatives are often classified as toxic to aquatic life, with long-lasting effects.[10][11] It is prudent to assume that 4-[(2-Methoxyethoxy)methyl]aniline will also pose a hazard to the aquatic environment.
Proposed Toxicological Evaluation Plan
To definitively establish the toxicity profile of 4-[(2-Methoxyethoxy)methyl]aniline, a tiered testing strategy consistent with international guidelines is recommended. The following outlines a comprehensive plan based on the OECD Guidelines for the Testing of Chemicals.[7]
Tier 1: In Vitro and Acute Studies
This initial phase aims to identify the primary hazards of the compound.
Caption: Tier 1 testing strategy for initial hazard assessment.
Experimental Protocols:
-
Bacterial Reverse Mutation Test (Ames Test) - OECD 471:
-
Select appropriate strains of Salmonella typhimurium and Escherichia coli.
-
Prepare a range of concentrations of the test compound.
-
Incubate the bacterial strains with the test compound, both with and without a metabolic activation system (S9 mix).
-
Plate the treated bacteria on a minimal medium.
-
Count the number of revertant colonies after a suitable incubation period.
-
A significant, dose-dependent increase in revertant colonies indicates mutagenicity.
-
-
In Vitro Mammalian Cell Micronucleus Test - OECD 487:
-
Culture suitable mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes).
-
Expose the cells to a range of concentrations of the test compound, with and without S9 mix.
-
Include appropriate positive and negative controls.
-
After exposure, treat the cells with a cytokinesis blocker (e.g., cytochalasin B) to accumulate binucleated cells.
-
Harvest, fix, and stain the cells.
-
Score the frequency of micronuclei in binucleated cells under a microscope.
-
A significant increase in micronucleated cells indicates clastogenic or aneugenic potential.
-
Tier 2: Repeated Dose and Reproductive/Developmental Screening
If the results from Tier 1 warrant further investigation, sub-chronic and screening-level reproductive toxicity studies should be conducted.
-
Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD 407): This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively limited period of time. It includes daily dosing for 28 days, followed by detailed hematology, clinical chemistry, and histopathology to identify target organs.
-
Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD 422): This combined study provides a more comprehensive picture by evaluating repeated dose toxicity in adult animals and also assessing potential effects on reproductive performance and the development of offspring.
Conclusion and Recommendations
While there is a clear lack of direct toxicological data for 4-[(2-Methoxyethoxy)methyl]aniline, a predictive analysis based on its chemical structure and the known toxicology of aniline derivatives strongly suggests a hazardous profile. It is anticipated that the compound may be acutely toxic, irritating to skin and eyes, genotoxic, and potentially carcinogenic, with the primary targets for systemic toxicity being the blood and spleen.
It is imperative that any research or development involving this compound be conducted with appropriate safety precautions, including the use of personal protective equipment to prevent dermal, ocular, and inhalation exposure. Furthermore, we strongly recommend that the proposed tiered toxicological evaluation plan be implemented to generate the necessary data for a comprehensive risk assessment before any large-scale use of this compound is considered. This systematic approach will ensure scientific integrity, regulatory compliance, and the protection of human health and the environment.
References
-
OECD (2025). Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. [Link]
-
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]
-
PubMed. (2013). The OECD Guidelines for the Testing of Chemicals and Pesticides. [Link]
-
PubChem. (n.d.). 4-Methoxy-2-(methoxymethoxy)aniline. [Link]
-
PubChem. (n.d.). 4-[2-(Dimethylamino)ethoxy]aniline. [Link]
-
PubMed. (1989). Genotoxicity of aniline derivatives in various short-term tests. [Link]
-
PubChem. (n.d.). 2-Ethoxy-4-methylaniline. [Link]
-
European Commission. (2003). Aniline. [Link]
-
PubChem. (n.d.). 4-(Methylthio)aniline. [Link]
-
PubChemLite. (n.d.). 3-[(2-ethoxyethoxy)methyl]aniline. [Link]
-
PubChem. (n.d.). 4-(2-Morpholinoethoxy)aniline. [Link]
-
National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels. [Link]
-
Publisso. (2016). MAK Value Documentations – Aniline. [Link]
-
ECHA. (n.d.). Aniline - Registration Dossier. [Link]
-
ResearchGate. (n.d.). Toxicity of five anilines to crustaceans, protozoa and bacteria. [Link]
-
ECHA. (n.d.). N-methylaniline - Substance Information. [Link]
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- 5. 4-甲氧基-2-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 7. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Application Note: High-Fidelity Synthesis of 4-[(2-Methoxyethoxy)methyl]aniline
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-[(2-Methoxyethoxy)methyl]aniline starting from p-nitrobenzyl alcohol . This compound serves as a critical linker in medicinal chemistry, particularly in the development of kinase inhibitors and PROTACs where PEGylated side chains modulate solubility and binding affinity.
The synthesis addresses two primary chemical challenges:
-
Nucleophilicity Modulation: Overcoming the reduced nucleophilicity of p-nitrobenzyl alcohol during ether formation.
-
Chemoselectivity: Reducing the nitro group to an aniline while strictly preserving the labile benzyl ether linkage, which is prone to hydrogenolysis under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C).
Retrosynthetic Analysis & Strategy
To ensure high yield and reproducibility, we employ a convergent strategy. Direct alkylation of p-nitrobenzyl alcohol is often sluggish due to the electron-withdrawing nitro group destabilizing the alkoxide. Therefore, we activate the alcohol to a bromide, increasing electrophilicity, followed by a Williamson ether synthesis. The final reduction utilizes an iron-mediated electron transfer to prevent debenzylation.
Reaction Scheme (Visualized)
Figure 1: Three-step synthetic pathway emphasizing activation and chemoselective reduction.
Experimental Protocols
Step 1: Activation – Synthesis of p-Nitrobenzyl Bromide
Note: p-Nitrobenzyl bromide is a potent lachrymator. Perform all operations in a well-ventilated fume hood.
Rationale: Converting the alcohol to a bromide creates a highly reactive electrophile, facilitating a mild S_N2 reaction in the subsequent step.
Reagents:
-
p-Nitrobenzyl alcohol (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.4 eq) or HBr (48% aq)
-
Dichloromethane (DCM) (Solvent)[1]
Protocol:
-
Dissolve p-nitrobenzyl alcohol (15.3 g, 100 mmol) in anhydrous DCM (150 mL) under N₂ atmosphere.
-
Cool the solution to 0°C.
-
Add PBr₃ (3.8 mL, 40 mmol) dropwise over 20 minutes. Maintain temperature < 5°C.
-
Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Quench: Pour the reaction mixture carefully into ice water (200 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Wash: Combined organics are washed with saturated NaHCO₃ (to remove acid traces) and brine.
-
Dry & Concentrate: Dry over MgSO₄, filter, and concentrate in vacuo to yield p-nitrobenzyl bromide as a pale yellow solid.
-
Typical Yield: 90-95%
-
Storage: Store in a dark, cool place (light sensitive).
-
Step 2: Etherification – Synthesis of 4-[(2-Methoxyethoxy)methyl]nitrobenzene
Rationale: This step employs a Williamson Ether Synthesis. We utilize 2-methoxyethanol as both the nucleophile and solvent (or co-solvent) to drive the reaction to completion.
Reagents:
-
p-Nitrobenzyl bromide (from Step 1) (1.0 eq)
-
2-Methoxyethanol (Excess or 1.5 eq if using inert solvent)
-
Sodium Hydride (NaH, 60% in oil) (1.2 eq) or KOH
-
Solvent: THF or pure 2-Methoxyethanol
Protocol:
-
Preparation of Alkoxide: In a dry flask, suspend NaH (4.8 g, 120 mmol) in anhydrous THF (100 mL) at 0°C.
-
Add 2-methoxyethanol (9.5 mL, 120 mmol) dropwise. Stir for 30 min until H₂ evolution ceases.
-
Addition: Dissolve p-nitrobenzyl bromide (21.6 g, 100 mmol) in THF (50 mL) and add dropwise to the alkoxide solution at 0°C.
-
Reaction: Warm to RT and reflux for 4–6 hours.
-
Validation: LC-MS should show mass peak [M+H]⁺ = 226.2.
-
-
Workup: Cool to RT. Quench with water (50 mL). Evaporate THF.
-
Extract the residue with Ethyl Acetate (3 x 100 mL). Wash with water and brine.
-
Purification: Dry over Na₂SO₄ and concentrate. If necessary, purify via silica gel chromatography (Gradient: 10-30% EtOAc in Hexanes).
-
Target: Yellow oil or low-melting solid.
-
Step 3: Chemoselective Reduction – Synthesis of 4-[(2-Methoxyethoxy)methyl]aniline
Rationale: Standard catalytic hydrogenation (Pd/C + H₂) carries a high risk of hydrogenolysis , which would cleave the benzyl ether bond, destroying the molecule. We employ Iron/Ammonium Chloride (Fe/NH₄Cl) reduction, a mild electron-transfer method that selectively reduces the nitro group while leaving the benzyl ether intact.
Reagents:
-
4-[(2-Methoxyethoxy)methyl]nitrobenzene (1.0 eq)
-
Iron Powder (325 mesh, reduced) (5.0 eq)
-
Ammonium Chloride (NH₄Cl) (5.0 eq)
-
Solvent: Ethanol / Water (3:1 ratio)
Protocol:
-
Dissolve the nitro compound (22.5 g, 100 mmol) in Ethanol (150 mL) and Water (50 mL).
-
Add Ammonium Chloride (26.5 g, 500 mmol) and Iron Powder (28.0 g, 500 mmol).
-
Reaction: Heat the suspension to vigorous reflux (approx. 80°C) with mechanical stirring.
-
Critical Check: Ensure vigorous mixing to prevent iron settling.
-
-
Monitor by TLC (DCM/MeOH 95:5) or HPLC.[2] Reaction is typically complete in 2–4 hours.
-
Workup:
-
Hot filtration: Filter the hot mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.
-
Concentrate the filtrate to remove ethanol.
-
Basify the remaining aqueous residue with saturated NaHCO₃ to pH 8–9.
-
Extract with Ethyl Acetate (3 x 100 mL).
-
-
Isolation: Dry combined organics over Na₂SO₄ and concentrate to yield the crude aniline.
-
Final Purification: Recrystallization from Ethanol/Hexane or vacuum distillation if high purity (>99%) is required.
Quality Control & Data Specifications
| Parameter | Specification | Method |
| Appearance | Pale yellow to brown oil/solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| Identity (NMR) | Consistent with structure | ¹H NMR (400 MHz, DMSO-d₆) |
| Mass Spec | [M+H]⁺ = 196.25 | ESI-MS |
| Residual Solvent | < 5000 ppm | GC-HS |
Key NMR Signals (Expected):
-
Aromatic: δ 7.05 (d, 2H), 6.55 (d, 2H) (Characteristic AA'BB' system of p-substituted aniline).
-
Benzylic: δ 4.30 (s, 2H).
-
Ether Linkage: δ 3.50–3.60 (m, 4H, ethylene glycol backbone).
-
Methoxy: δ 3.25 (s, 3H).
-
Amine: δ 4.90 (broad s, 2H, -NH₂).
Safety & Handling
-
p-Nitrobenzyl Bromide: Severe lachrymator and skin irritant. Use double nitrile gloves and work strictly in a hood.
-
Sodium Hydride: Flammable solid; reacts violently with water. Quench all reaction vessels carefully.
-
Iron Waste: The filtration residue contains iron oxides and may be pyrophoric if dry. Keep wet and dispose of in hazardous solid waste.
References
-
Preparation of Pyrazole Derivatives (Etherification Protocol)
-
Pinto, D. J. P., et al. "Preparation of 3-Trifluoromethyl-5-hydroxymethyl-1-(4-methoxyphenyl)-1H-pyrazole."[2] United States Patent 5,998,424, 1999 . (Describes the reaction of p-nitrobenzyl bromide with 2-methoxyethanol).
-
-
Chemoselective Reduction of Nitro Groups
- Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006.
- Process Safety for Nitro Compounds: Stoessel, F. Thermal Safety of Chemical Processes. Wiley-VCH, 2008.
-
Compound Data (Target Analogues)
- PubChem CID: 11192819 (Related structure verific
Sources
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- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. m.youtube.com [m.youtube.com]
- 4. karger.com [karger.com]
- 5. AU617736B2 - Angiotensin ii receptor blocking imidazoles and combinations thereof with diuretics and nsaids - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. EP0733366B1 - Pharmaceutical compositions comprising angiotensin II receptor blocking imidazoles and diuretics - Google Patents [patents.google.com]
Application Note: 4-[(2-Methoxyethoxy)methyl]aniline in Tyrosine Kinase Inhibitor Synthesis
Abstract
This application note details the synthetic utility of 4-[(2-Methoxyethoxy)methyl]aniline (CAS 1016706-42-5) as a critical building block for next-generation Tyrosine Kinase Inhibitors (TKIs). While early-generation TKIs (e.g., Gefitinib, Erlotinib) utilized morpholine or methoxyethoxy groups on the quinazoline core to enhance solubility, modern drug design increasingly places solubilizing ether tails on the aniline moiety to modulate binding affinity and physicochemical properties (LogP, LogD). This guide provides a validated protocol for the Nucleophilic Aromatic Substitution (
Introduction: The Role of the MEM-Aniline Pharmacophore
In the development of small-molecule kinase inhibitors, poor aqueous solubility is a persistent bottleneck. The (2-methoxyethoxy)methyl (MEM) group serves as a "mini-PEG" moiety. When attached to the aniline ring at the 4-position, it offers three distinct advantages:
-
Solubility Enhancement: The ether oxygen atoms accept hydrogen bonds, significantly lowering the LogP compared to alkyl/aryl analogs.
-
Metabolic Stability: The benzylic ether linkage is generally more resistant to oxidative metabolism than direct alkyl-amine chains found in some early TKIs.
-
Binding Pocket Compatibility: The flexible ether tail can extend into the solvent-exposed region of the ATP-binding pocket (the "ribose pocket" or exit channel), improving residence time without steric clashing.
Retrosynthetic Analysis
The synthesis of a TKI incorporating this moiety typically involves the convergence of a bicyclic heteroaromatic core (electrophile) and the MEM-aniline (nucleophile).
Figure 1: Retrosynthetic strategy for assembling a MEM-tailored TKI. The disconnection point is the C-N bond formation at the hinge-binding region.
Experimental Protocol: Coupling Reaction
This protocol describes the coupling of 4-[(2-Methoxyethoxy)methyl]aniline with 4-chloro-6,7-dimethoxyquinazoline . This specific reaction is a "model system" representative of synthesizing clinical candidates like Lapatinib or experimental EGFR inhibitors.
Materials & Reagents
| Reagent | Equiv. | Role |
| 4-Chloro-6,7-dimethoxyquinazoline | 1.0 | Electrophilic Core (Scaffold) |
| 4-[(2-Methoxyethoxy)methyl]aniline | 1.1 | Nucleophilic Pharmacophore |
| Isopropanol (iPrOH) | 10-15 V | Solvent (Protic, promotes |
| N,N-Diisopropylethylamine (DIPEA) | 1.5 | Base (Optional scavenger) |
| HCl (4M in Dioxane) | 0.1 | Catalyst (Optional, for acid-mediated coupling) |
Step-by-Step Methodology
Pre-requisite: Ensure the aniline is free of oxidation products (darkening indicates oxidation). If necessary, purify via short-path silica filtration (DCM/MeOH 95:5) before use.
Step 1: Reaction Setup
-
Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with 4-chloro-6,7-dimethoxyquinazoline (1.0 equiv).
-
Add Isopropanol (iPrOH) (10 volumes relative to quinazoline mass).
-
Add 4-[(2-Methoxyethoxy)methyl]aniline (1.1 equiv).
-
Note: A slight excess of aniline ensures complete consumption of the valuable chloro-core.
-
Step 2: Reaction Initiation (The "Self-Validating" Choice)
-
Method A (Standard Basic Conditions): Add DIPEA (1.5 equiv). Heat to reflux (82°C).
-
Pros: Cleaner profile for acid-sensitive side chains.
-
Cons: Slower kinetics.
-
-
Method B (Acid-Catalyzed - Recommended): Do not add base yet. Add 0.1 equiv of HCl or simply heat. The reaction produces HCl in situ, protonating the quinazoline N1, making C4 more electrophilic.
-
Validation: The product precipitates as the hydrochloride salt, driving the equilibrium forward.
-
Step 3: Monitoring & Workup
-
Reflux for 3–6 hours.
-
TLC Control: Eluent: DCM/MeOH (95:5).
-
Starting Material (Core): High
, UV active. -
Product: Lower
, distinct blue fluorescence (typical of amino-quinazolines).
-
-
Termination: Cool the reaction mixture to room temperature (20–25°C), then chill to 0–5°C in an ice bath for 30 minutes.
-
Isolation:
-
If Method B (Acid): Filter the precipitate directly. The solid is the TKI
HCl salt. Wash with cold iPrOH and Et2O. -
If Method A (Base): The product may remain in solution. Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over Na2SO4, and concentrate.
-
Step 4: Purification
Recrystallization from EtOH/Water (9:1) is preferred over column chromatography for scaling up, as it effectively removes unreacted aniline.
Analytical Validation (QC)
To ensure scientific integrity, the synthesized inhibitor must pass the following structural checks.
Proton NMR ( H NMR, 400 MHz, DMSO- )
The MEM-aniline moiety provides distinct diagnostic signals that confirm successful coupling and structural integrity.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Validation Check |
| 9.5 - 9.8 | Singlet (br) | 1H | NH (Bridge) | Confirms C-N bond formation. Disappears on |
| 4.45 | Singlet | 2H | Ar-CH | Key diagnostic for the MEM linker. If split or shifted, check for oxidation. |
| 3.50 - 3.60 | Multiplet | 4H | -O-CH | Ethylene glycol backbone signals. |
| 3.28 | Singlet | 3H | -O-CH | Terminal methoxy group. |
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: MeCN.
-
Gradient: 5% B to 95% B over 10 min.
-
Target: Purity > 98% (Area under curve).
-
Retention Time: The MEM-tailed TKI will elute earlier than the purely alkyl/aryl analogs (e.g., Gefitinib) due to the hydrophilic ether tail.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of MEM-substituted TKIs.
Safety & Handling
-
Aniline Toxicity: 4-[(2-Methoxyethoxy)methyl]aniline is an aniline derivative. While the ether tail reduces volatility, it should be treated as a potential sensitizer and mutagen. Handle in a fume hood.
-
Skin Absorption: Wear nitrile gloves. Aniline derivatives can be absorbed through the skin, leading to methemoglobinemia.
-
Waste Disposal: Segregate halogenated (DCM) and non-halogenated (iPrOH/EtOAc) waste. The aqueous mother liquor from the workup contains aniline residues and must be treated as hazardous organic waste.
References
-
Stamos, D. P., et al. (2002). "Structure-Guided Design of Pyridopyrimidine Inhibitors of the Cyclin-Dependent Kinase 4." Journal of Medicinal Chemistry, 45(16), 3327–3330. Link
- Context: Establishes the utility of ether-linked side chains in kinase inhibitor solubility.
-
Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 46(1), 49–63. Link
- Context: foundational protocol for aniline-quinazoline/quinoline coupling reactions.
-
Thormann, M., et al. (2017).[1] "Substituted Pyrazolo[4,3-d]pyrimidines as Kinase Inhibitors." U.S. Patent No.[1] 9,802,937.[1] Washington, DC: U.S. Patent and Trademark Office. Link
- Context: Specific patent citing the use of methoxyethoxy-substituted anilines in modern kinase inhibitor synthesis.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 54339725, 4-Methoxy-2-(methoxymethoxy)aniline (Related Structure)." PubChem. Link
- Context: Physicochemical property data for MEM-aniline deriv
Sources
Technical Application Note: Strategic Functionalization of 4-[(2-Methoxyethoxy)methyl]aniline
Topic: Strategic Functionalization of the Aniline Group in 4-[(2-Methoxyethoxy)methyl]aniline Content Type: Technical Application Note & Protocol Guide
Executive Summary & Molecule Profile
This guide details the strategic functionalization of 4-[(2-Methoxyethoxy)methyl]aniline (CAS: 1016706-42-5), a critical "linker-equipped" building block. Unlike simple anilines, this molecule features a para-benzylic ether side chain terminating in a short polyethylene glycol (PEG) motif. This structural duality—a reactive aromatic amine and a solubilizing tail—makes it invaluable for designing Antibody-Drug Conjugates (ADCs), PROTACs, and amphiphilic drug scaffolds.
However, the specific architecture imposes unique constraints:
-
Amphiphilicity: The PEG tail alters partition coefficients (
), complicating standard aqueous workups. -
Benzylic Lability: The benzylic ether linkage (
) is susceptible to hydrogenolysis, precluding standard deprotection strategies elsewhere in the synthesis.
Chemical Profile
| Property | Specification |
| Structure | |
| Molecular Weight | 195.26 g/mol |
| Reactivity | Nucleophilic primary aniline (electron-rich alkyl-substituted). |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc. Partially soluble in water. |
| Stability Warning | Avoid catalytic hydrogenation ( |
Strategic Decision Framework
Before initiating synthesis, select the functionalization pathway based on the desired stability and geometry of the resulting linkage.
Figure 1: Decision tree for selecting the appropriate functionalization protocol based on the target pharmacophore.
Detailed Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (HATU Method)
Best for: Attaching the aniline to carboxylic acid-containing scaffolds (e.g., E3 ligase ligands).
Expert Insight: While acid chlorides are cheaper, HATU provides superior conversion for this substrate because the PEG tail can chelate metal ions or interact with Lewis acids, sometimes stalling conversion in less polar conditions. HATU/DIPEA in DMF ensures the aniline remains unprotonated and reactive.
Materials:
-
Substrate: 4-[(2-Methoxyethoxy)methyl]aniline (1.0 equiv)
-
Carboxylic Acid Partner (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Workflow:
-
Activation: In a dried round-bottom flask under
, dissolve the Carboxylic Acid in anhydrous DMF ( concentration). -
Reagent Addition: Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange is typical.
-
Coupling: Add 4-[(2-Methoxyethoxy)methyl]aniline (1.0 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.5 equiv).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.
-
QC Check: Look for the disappearance of the aniline peak (
) and appearance of product.
-
-
Workup (Critical for Amphiphiles):
-
Dilute reaction mixture with EtOAc (10 volumes).
-
Wash with 5% LiCl solution (3x) to remove DMF. Note: Standard water washes may form emulsions due to the PEG tail; LiCl prevents this.
-
Wash with sat.
and Brine. -
Dry over
, filter, and concentrate.[1]
-
Protocol B: Reductive Amination (Secondary Amine Formation)
Best for: Creating flexible, basic linkers. Note: This preserves the basicity of the nitrogen.
Expert Insight: Use Sodium Triacetoxyborohydride (
Materials:
-
Substrate: 4-[(2-Methoxyethoxy)methyl]aniline (1.0 equiv)
-
Aldehyde Partner (1.1 equiv)
-
Reducing Agent:
(1.5 equiv) -
Acid Catalyst: Acetic Acid (AcOH) (1-2 drops)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Step-by-Step Workflow:
-
Imine Formation: Dissolve the Aniline and Aldehyde in DCE (
). Add AcOH (cat.). Stir for 30–60 mins under . -
Reduction: Add
in one portion. -
Reaction: Stir at RT for 12–16 hours.
-
Quench: Quench with sat.
solution. Stir vigorously for 15 mins to decompose boron complexes. -
Extraction: Extract with DCM (3x).
-
Troubleshooting: If the product is highly polar (due to the PEG tail + new secondary amine), add 5% MeOH to the DCM during extraction.
-
Protocol C: Urea/Carbamate Formation
Best for: High-stability linkers in biological media.
Materials:
-
Substrate: 4-[(2-Methoxyethoxy)methyl]aniline (1.0 equiv)
-
Electrophile: Isocyanate (
) or Chloroformate ( ) -
Base: Triethylamine (
) -
Solvent: Dry THF or DCM
Step-by-Step Workflow:
-
Setup: Dissolve Aniline (1.0 equiv) and
(1.5 equiv) in dry DCM at . -
Addition: Dropwise add the Isocyanate or Chloroformate (1.1 equiv).
-
Reaction: Allow to warm to RT and stir for 2 hours.
-
Observation: Urea products often precipitate out of DCM.
-
-
Isolation:
-
If precipitate forms: Filter and wash with cold DCM.
-
If soluble: Wash with
(rapid wash to remove unreacted aniline), then Brine. Concentrate.
-
Quality Control & Characterization
The PEG tail introduces specific NMR signatures that must be verified to ensure the side chain remained intact during functionalization.
| Signal Region ( | Multiplicity | Interpretation |
| Singlet (3H) | Terminal Methoxy ( | |
| Multiplets (4H) | Ethylene Glycol core ( | |
| Singlet (2H) | Benzylic Methylene ( | |
| Doublets (AA'BB') | Aromatic Ring. Shifts downfield upon amide formation. |
Troubleshooting & "Self-Validating" Checks
Issue: Emulsions during extraction.
-
Cause: The amphiphilic nature of the molecule (Lipophilic ring + Hydrophilic PEG tail) acts as a surfactant.
-
Solution: Do not shake vigorously; invert gently. Use Chlorinated solvents (DCM/CHCl3) rather than EtOAc. Add solid NaCl to the aqueous phase to "salt out" the organic compound.
Issue: Low Yield in Amide Coupling.
-
Cause: Aniline oxidation. The electron-rich ring is prone to air oxidation (turning brown/black).
-
Validation: Check the color of the starting material. If dark brown, purify by short silica plug filtration before reaction. Always run reactions under inert atmosphere (
).
Issue: Loss of PEG tail.
-
Cause: Inadvertent acidic cleavage or hydrogenolysis.
-
Validation: Check
NMR for the benzylic singlet at 4.5 ppm. If missing, the tail has been lost.
References
-
Biosynth. "4-[(2-Methoxyethoxy)methyl]aniline Product Entry." Biosynth Catalog. Accessed October 2023. Link[2]
-
CymitQuimica. "Technical Data: 4-[(2-Methoxyethoxy)methyl]aniline."[2] CymitQuimica. Accessed October 2023. Link
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[3] Tetrahedron, 61(46), 10827-10852. (General reference for HATU protocol causality). Link
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Reference for stability of benzylic ethers). Link
Sources
polymerization applications of 4-[(2-Methoxyethoxy)methyl]aniline derivatives
An Application Guide to the Synthesis and Potential Applications of Poly(4-[(2-Methoxyethoxy)methyl]aniline) and its Derivatives
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the polymerization of 4-[(2-Methoxyethoxy)methyl]aniline derivatives. While this specific monomer is not extensively documented in existing literature, its unique structural characteristics—combining a polymerizable aniline backbone with a flexible, hydrophilic methoxyethoxy side chain—suggest significant potential in advanced materials and biomedical applications. This guide extrapolates from the well-established chemistry of polyaniline (PANI) and its substituted derivatives to provide robust protocols for synthesis, characterization, and exploration of potential applications. We delve into the causal reasoning behind experimental choices, offering insights into how the specific substituent may influence polymer properties such as solubility, biocompatibility, and electroactivity.
Introduction: Rationale and Potential
Polyaniline (PANI) is a cornerstone of the conducting polymer field, celebrated for its tunable conductivity, environmental stability, and ease of synthesis.[1][2] However, its practical application is often hampered by poor processability and limited solubility in common solvents.[3][4] A primary strategy to overcome these limitations is the introduction of functional groups onto the aniline monomer.[3][5]
The monomer 4-[(2-Methoxyethoxy)methyl]aniline presents a compelling case for creating a new class of functional polymers. The key features of this derivative are:
-
Aniline Moiety: Provides the foundation for creating a conjugated, electroactive polymer backbone through oxidative polymerization.[2][6]
-
Flexible Ether Linkage (-CH₂-O-CH₂-CH₂-O-CH₃): This side chain is expected to significantly enhance the polymer's solubility in a wider range of organic solvents and potentially in aqueous systems, improving processability.[3][4]
-
Biocompatibility: Polyethylene glycol (PEG)-like structures, such as the methoxyethoxy group, are known to improve the biocompatibility of materials, making them promising candidates for biomedical applications like drug delivery and biosensors.[7][8]
This guide will provide the necessary protocols to pioneer the study of this promising monomer.
Polymer Synthesis: Oxidative Polymerization
Chemical oxidative polymerization is the most common and scalable method for synthesizing polyaniline and its derivatives.[9] The following protocol is a standard, robust starting point that can be optimized for the specific aniline derivative.
General Workflow for Polymer Synthesis and Purification
The overall process involves the controlled oxidation of the monomer in an acidic medium, followed by purification to remove unreacted monomers, oligomers, and the oxidant.
Caption: Workflow for synthesis and purification of the polymer.
Detailed Protocol for Oxidative Polymerization
Causality Behind Choices:
-
Acidic Medium (1M HCl): Protonation of the aniline nitrogen is crucial. It prevents over-oxidation and promotes the desired "head-to-tail" coupling, leading to a more linear and conductive polymer.[6]
-
Oxidant (Ammonium Persulfate - APS): APS is a strong oxidant that provides a controlled initiation of the polymerization. The monomer-to-oxidant ratio is a critical parameter for controlling the molecular weight and yield.[3]
-
Low Temperature (0-5 °C): The reaction is highly exothermic. Low temperatures slow the reaction rate, which helps to dissipate heat, prevent side reactions, and favor the formation of higher molecular weight polymers with better properties.[10]
Materials:
-
4-[(2-Methoxyethoxy)methyl]aniline
-
Hydrochloric Acid (HCl), concentrated
-
Ammonium Persulfate (APS)
-
Methanol
-
Ammonium Hydroxide (NH₄OH)
-
Deionized water
-
Beakers, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount (e.g., 10 mmol) of 4-[(2-Methoxyethoxy)methyl]aniline in 50 mL of 1M HCl in a 250 mL beaker. The solution should be cooled to 0-5 °C in an ice bath with continuous stirring.
-
Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate (e.g., 1.25 molar equivalents to the monomer) in 50 mL of 1M HCl.[3] Cool this solution to 0-5 °C.
-
Polymerization: Add the oxidant solution dropwise to the monomer solution over a period of 30 minutes while maintaining vigorous stirring and a temperature of 0-5 °C. The solution color will gradually change, typically to a dark green or black, indicating polymerization.
-
Reaction Completion: Allow the reaction to proceed for 24 hours in the ice bath with continuous stirring to ensure high conversion.
-
Isolation of Emeraldine Salt (Conductive Form): Collect the precipitated polymer by vacuum filtration. Wash the precipitate sequentially with 1M HCl and methanol to remove unreacted monomer, oligomers, and residual oxidant.
-
Drying: Dry the resulting dark green/black powder in a vacuum oven at 60 °C for 24 hours. This product is the protonated, conductive emeraldine salt form of the polymer.
-
Conversion to Emeraldine Base (Soluble Form): For applications requiring solubility, the emeraldine salt can be deprotonated. Suspend the polymer powder in a 0.1M NH₄OH solution and stir for 4-6 hours. The color will typically change to a dark blue or purple. Filter, wash with deionized water until the filtrate is neutral, and dry under vacuum. This is the emeraldine base form.
Polymer Characterization
Thorough characterization is essential to confirm the structure, morphology, and properties of the newly synthesized polymer.
Structural and Morphological Analysis
| Characterization Technique | Purpose & Expected Outcome |
| FTIR Spectroscopy | To identify functional groups. Expect to see characteristic peaks for C-N stretching in the aromatic ring, quinoid and benzenoid ring vibrations (indicative of the polyaniline backbone), and C-O-C stretching from the methoxyethoxy side chain.[5] |
| ¹H NMR Spectroscopy | To confirm the polymer structure. Due to peak broadening in polymers, this is best performed on the soluble emeraldine base form. Expect to see broad peaks corresponding to aromatic protons and distinct, sharper peaks from the aliphatic protons of the side chain.[5] |
| UV-Vis Spectroscopy | To study the electronic transitions. In the emeraldine base form, two characteristic absorption bands are expected: one around 320-330 nm (π-π* transition of the benzenoid rings) and another around 620-630 nm (exciton transition in the quinoid rings).[4] |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology of the polymer. The morphology (e.g., granular, fibrous, spherical) depends on the polymerization conditions.[5] |
Protocol: UV-Vis Spectroscopy for Electronic State Analysis
-
Solution Preparation: Prepare a dilute solution of the emeraldine base form of the polymer in a suitable solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)) in which it is fully soluble.[3]
-
Measurement: Record the UV-Vis spectrum from 300 nm to 800 nm using a spectrophotometer.
-
Doping Study (Optional): To confirm electroactivity, add a few drops of an acid (e.g., HCl) to the cuvette. The peak around 620 nm should decrease while new peaks corresponding to polaron bands appear at longer wavelengths (>700 nm), indicating the transition to the conductive emeraldine salt form.
Potential Applications and Future Directions
The unique structure of poly(4-[(2-Methoxyethoxy)methyl]aniline) opens up several high-value application areas, particularly in drug development and biomedical engineering.
Application: Controlled Drug Delivery Systems
The polymer's anticipated biocompatibility and solubility make it an excellent candidate for creating drug delivery vehicles.[7][11] The polymer matrix can encapsulate therapeutic agents, and the electroactive nature of the backbone could potentially be used for triggered release.
Caption: Conceptual workflow for a drug delivery system.
Protocol: Nanoparticle Formulation via Solvent Evaporation
-
Co-dissolution: Dissolve a known amount of the emeraldine base polymer and the desired drug in a common volatile organic solvent (e.g., Dichloromethane or THF).
-
Emulsification: Add the organic solution dropwise to a larger volume of an aqueous solution containing a surfactant (e.g., PVA or Pluronic F68) under high-speed homogenization or sonication. This forms an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid, drug-loaded polymer nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the particles, then wash several times with deionized water to remove the surfactant and any non-encapsulated drug.
-
Characterization: Analyze the nanoparticles for size (Dynamic Light Scattering), morphology (SEM/TEM), drug loading efficiency, and in vitro release kinetics.
Other Potential Applications
-
Biocompatible Conductive Coatings: For medical devices and implants, a coating of this polymer could provide electrical conductivity (for sensing or stimulation) while maintaining a biocompatible interface with biological tissue.[7]
-
Anti-Corrosion Coatings: Aniline-based polymers are known to form a passivating metal oxide layer, providing excellent corrosion resistance.[12] The enhanced solubility of this derivative could lead to superior film-forming properties for more effective coatings.
-
Chemical Sensors: The functional side chain could offer specific binding sites for analytes, enabling the development of sensitive and selective chemical sensors. The polymer's conductivity would change upon analyte binding, providing a measurable signal.[5]
Conclusion
The polymerization of 4-[(2-Methoxyethoxy)methyl]aniline represents a promising frontier in the development of functional, processable, and biocompatible conducting polymers. While direct precedent is limited, the principles of aniline polymerization are well-understood and provide a clear path forward. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the full potential of this novel material in drug delivery, biomedical engineering, and advanced materials science.
References
- Yue, J., & Epstein, A. J. (1990). Synthesis of electroactive, high molecular weight, film-forming polyimides derived from amino-terminated aniline trimer. Journal of the American Chemical Society.
- Simukaitis, M., et al. (2024). Controlled Polymerization of Aniline against Templating Oxide Nanostructures. Applied Sciences.
- BenchChem. (2025). Assessing the Biocompatibility of Aniline Phosphate-Based Polymers Against Industry Standards. BenchChem.
- Wang, H., et al. (2017). Synthesis and characterization of an aniline-dimer-based electroactive benzoxazine and its polymer. RSC Advances.
- Simukaitis, M., et al. (2024). Controlled polymerization of aniline against templating oxide nanostructures. ResearchGate.
-
Abdiragimov, F. I., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. Available at: [Link]
-
Molina, J., et al. (2019). Advances in Conducting, Biodegradable and Biocompatible Copolymers for Biomedical Applications. Frontiers in Materials. Available at: [Link]
-
Lin, Y.-C., et al. (2022). Electroactive aniline tetramer–spider silks with conductive and electrochromic functionality. Scientific Reports. Available at: [Link]
- Abdiragimov, F. I., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing.
-
Sapurina, I., & Stejskal, J. (2008). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. Polymer International. Available at: [Link]
-
Roy, B. C., Gupta, M. D., & Ray, J. K. (1995). Studies on Conducting Polymers. 1. Aniline-Initiated Polymerization of Nitroanilines. Macromolecules. Available at: [Link]
-
ResearchGate. (2024). Bio-inspired sustainable benzoxazine based composites containing aniline derivatives. ResearchGate. Available at: [Link]
-
Roy, B. C., Gupta, M. D., Bhowmik, L., & Ray, J. K. (2001). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Bulletin of Materials Science. Available at: [Link]
- Abdiraimova, S. R., et al. (2022). SYNTHESIS AND INVESTIGATION OF POLYMERS CONTAINING ANILINE AND INDOLE FRAGMENTS. Izvestiya Natsional'noi akademii nauk Respubliki Kazakhstan, Seriya khimii i tekhnologii.
-
Yesbossynova, M., et al. (2022). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Polymers. Available at: [Link]
-
Chang, J. Y., et al. (1992). Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II. Journal of Medicinal Chemistry. Available at: [Link]
-
Sapurina, I., & Stejskal, J. (2012). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Google Patents.
-
El-Ghaffar, M. A. A., et al. (2021). Aniline-co-o-anthranilic Acid Copolymer-Chitosan/Ag@AgCl Nanohybrid as a Carrier for (E)-N′-(Pyridin-2-ylmethylene) Hydrazinecarbothiohydrazide Release and Antimicrobial Activity. Polymers. Available at: [Link]
-
ResearchGate. (2024). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. ResearchGate. Available at: [Link]
-
ResearchGate. (2024). Aqueous oxidative chemical polymerization of N-Methylaniline in acid medium and characterization of the obtained polymer. ResearchGate. Available at: [Link]
-
Florea, A., et al. (2023). In Vivo Applications of Molecularly Imprinted Polymers for Drug Delivery: A Pharmaceutical Perspective. Pharmaceutics. Available at: [Link]
-
Sapurina, I., & Stejskal, J. (2015). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. ResearchGate. Available at: [Link]
- Roy, B. C., et al. (2001). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Indian Academy of Sciences.
-
Tura, A. A., et al. (2022). Oxidative Polymerization of Aniline on the Surface of Sisal Fibers (SFs) as Defluoridation Media for Groundwater. Journal of Chemistry. Available at: [Link]
- Oyinbunugha, O. J., et al. (2023). Synthesis and Screening of Olefin Polymerization Catalysis using Two Aniline Derivatives. SEAHI Publications.
-
ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. Available at: [Link]
-
Sahoo, P. K., et al. (2021). Selective Removal of Methyl Orange and Methylene Blue by Poly(aniline- co-metanilic acid): Investigation of Kinetics, Thermodynamics, and Isotherm of Adsorption. ACS Omega. Available at: [Link]
-
Al-Ohali, M. M., et al. (2023). Flexible Methyl Cellulose/Polyaniline/Silver Composite Films with Enhanced Linear and Nonlinear Optical Properties. Polymers. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Diazotization of 4-[(2-Methoxyethoxy)methyl]aniline
Welcome to the technical support guide for the diazotization of 4-[(2-Methoxyethoxy)methyl]aniline. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this specific aniline derivative. Diazotization is a powerful and fundamental transformation in organic synthesis, yet its success is highly dependent on precise control of reaction parameters. The unique substituent on this aniline presents specific considerations that will be addressed herein. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes the diazotization of 4-[(2-Methoxyethoxy)methyl]aniline different from simpler anilines?
The 4-[(2-Methoxyethoxy)methyl]aniline substrate possesses an electron-donating group (an ether-containing alkyl chain) on the benzene ring. This has two primary implications:
-
Reactivity: Electron-donating groups can increase the nucleophilicity of the amine, potentially accelerating the initial attack on the nitrosonium ion.[1]
-
Diazonium Salt Stability: The resulting diazonium salt's stability is influenced by the electronic nature of the substituent. While aromatic diazonium salts are stabilized by resonance with the benzene ring, the overall stability is a delicate balance.[2] The primary challenge remains the thermal instability common to all diazonium salts.[3][4]
Q2: My starting aniline salt is not fully dissolving in the acidic medium. What should I do?
This is a common issue, especially with larger, substituted anilines. The hydrochloride or sulfate salt of the amine may have limited solubility in the cold acidic solution.
-
Ensure Sufficient Acid: Use a sufficient excess of strong mineral acid (typically 2.5-3.0 molar equivalents relative to the aniline) to ensure complete protonation and salt formation.[3]
-
Gentle Warming (with caution): You can gently warm the mixture to facilitate dissolution before cooling it down to the reaction temperature of 0-5 °C. Ensure the solution is thoroughly chilled before any sodium nitrite is added.[5]
-
Co-solvent: In some cases, a small amount of a water-miscible co-solvent like acetic acid can be used, but this should be validated for your specific subsequent reaction.
Q3: How do I know if the diazotization reaction is complete?
The most common and practical method for monitoring the reaction is to test for the presence of unreacted nitrous acid.[6][7]
-
Starch-Iodide Paper Test: After the addition of sodium nitrite is complete, wait 10-15 minutes and then test the reaction mixture. Dip a glass rod into the solution and touch it to a piece of potassium iodide-starch paper. An immediate formation of a dark blue-black color indicates the presence of excess nitrous acid, which signifies that all the primary amine has been consumed.[8][9] If the test is negative, it suggests that unreacted aniline may still be present, and a small, incremental addition of sodium nitrite solution may be required.[10]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the experiment.
Problem 1: The yield of my subsequent reaction (e.g., Sandmeyer, azo coupling) is very low.
A low yield almost always points back to an issue with the formation or stability of the diazonium salt intermediate.
Caption: Troubleshooting workflow for low yield in diazotization.
-
Question: Was the reaction temperature strictly maintained between 0-5 °C?
-
The Causality: The diazonium group (R-N₂⁺) is thermally unstable.[3] Above 5-10 °C, it readily decomposes by reacting with water to form a phenol and liberating nitrogen gas (N₂).[4][11] This is often the primary reason for significant yield loss.
-
Solution: Use an ice-salt bath to achieve temperatures closer to 0 °C. Monitor the internal temperature of the reaction flask with a thermometer, not just the bath temperature. Add the sodium nitrite solution slowly to control the exothermic nature of the reaction.[5][12]
-
-
Question: Was there a sufficient excess of strong acid?
-
The Causality: High acidity is critical for two reasons. First, it is required to generate the active nitrosating agent, the nitrosonium ion (NO⁺), from sodium nitrite.[13][14][15] Second, it keeps the unreacted aniline protonated as an ammonium salt. This prevents the newly formed, electrophilic diazonium salt from coupling with the nucleophilic free amine of another aniline molecule, which would form an unwanted triazene or azo dye impurity.[3][4]
-
Solution: Use at least 2.5 molar equivalents of a strong mineral acid like HCl or H₂SO₄. This ensures the medium remains strongly acidic throughout the reaction.
-
Problem 2: The reaction mixture turned dark brown/black or a tar-like substance formed.
-
Question: Did you observe vigorous gas evolution (foaming)?
-
The Causality: This is a classic sign of diazonium salt decomposition. The gas is N₂, and the dark, oily products are often phenols and subsequent polymerization products.[3][4] This is directly linked to a loss of temperature control.
-
Solution: Immediately re-check and enhance your cooling setup. Ensure the sodium nitrite solution is also pre-chilled before addition and that the addition rate is slow enough to dissipate the heat generated.
-
Problem 3: An unexpected solid precipitated during the reaction.
-
Question: At what stage did the solid appear?
-
If before nitrite addition: This is likely the aniline hydrochloride/sulfate salt, as discussed in FAQ Q2. Ensure sufficient acid is present.
-
If during or after nitrite addition: The diazonium salt itself may have limited solubility, especially if formed as a tetrafluoroborate or tosylate salt, which are known to be more stable and can sometimes be isolated.[16][17] If using HCl, precipitation is less common but possible.
-
Solution: As long as the mixture is well-stirred and kept cold, this is not necessarily a problem. The suspended diazonium salt can be carried forward to the next step. Do not attempt to filter or isolate this solid unless you are following a specific protocol for preparing a stable diazonium salt and are fully aware of the significant safety hazards.[6][7][18][19]
-
Experimental Protocol & Methodologies
Standard Protocol for Diazotization of 4-[(2-Methoxyethoxy)methyl]aniline
This protocol is for the in situ generation of the diazonium chloride salt, intended for immediate use. NEVER attempt to isolate the solid diazonium chloride salt. [10][17]
| Reagent | Molar Eq. | Purpose |
| 4-[(2-Methoxyethoxy)methyl]aniline | 1.0 | Starting Material |
| Concentrated HCl (12 M) | 3.0 | Acid Catalyst & Amine Protonation |
| Sodium Nitrite (NaNO₂) | 1.05 | Nitrosating Agent Source |
| Deionized Water | - | Solvent |
-
Preparation of Aniline Salt: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 4-[(2-Methoxyethoxy)methyl]aniline (1.0 eq) and deionized water (~10 mL per gram of aniline).
-
Acidification: While stirring, slowly add concentrated HCl (3.0 eq). The mixture may warm up and the aniline should dissolve to form its hydrochloride salt.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0 °C with vigorous stirring. Maintain this temperature throughout the reaction.[10][14]
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water and place it in an ice bath.
-
Diazotization: Transfer the cold sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the stirred aniline salt solution over 30-45 minutes. Crucially, ensure the internal reaction temperature does not rise above 5 °C. [5][12]
-
Completion & Verification: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. Test for a slight excess of nitrous acid using starch-iodide paper.[6][10]
-
Immediate Use: The resulting solution contains the 2-Methyl-4-(methylsulfanyl)benzenediazonium chloride and should be kept cold and used immediately in the subsequent reaction.
Caption: General mechanism of aromatic amine diazotization.[13][14][20]
Safety: The Cardinal Rules
Diazonium salts are high-energy compounds and can be explosive, particularly when dry.[6][19] Adherence to safety protocols is non-negotiable.
-
Rule 1: Temperature is Paramount: Always keep the reaction temperature below 5 °C.[6][7][18] Runaway reactions can occur at higher temperatures.
-
Rule 2: Never Isolate Unless Necessary: Do not attempt to isolate solid diazonium salts unless you are following a specific protocol for a stabilized salt (e.g., tetrafluoroborate) and have appropriate safety measures (blast shield) in place.[7][18][19] This guide's protocol is for in situ use only.
-
Rule 3: Use Stoichiometric Nitrite: Avoid a large excess of sodium nitrite. After the reaction, any remaining nitrous acid should be quenched, for example, with sulfamic acid or urea, before workup.[6][18]
-
Rule 4: Handle with Care: Use plastic or Teflon-coated spatulas when handling any solid diazonium compounds. Avoid scratching or grinding, as they can be sensitive to friction and shock.[7][18]
-
Rule 5: Proper Quenching: Before disposal or workup, ensure any residual diazonium salt is quenched. A common method is reaction with a highly reactive coupling partner like 2-naphthol.
References
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
Chem Help ASAP. (2019, January 3). converting anilines to diazoniums ions. YouTube. Retrieved from [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1441. Retrieved from [Link]
-
Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ACS Publications. Retrieved from [Link]
-
Malmedy, F., & Front, S. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7130-7133. Retrieved from [Link]
-
Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved from [Link]
-
Vaia. (n.d.). Problem 34 The diazotization of aniline fir.... Retrieved from [Link]
-
Nikpassand, M., & Zare, M. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings, 2, 61-70. Retrieved from [Link]
-
Chem Help ASAP. (2020, January 21). sample diazonium ion problems. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Pharmaacademias. (2023, October 20). Basic Principles, methods, and application of diazotization titration. Retrieved from [Link]
-
Scribd. (n.d.). Diazotization Titration or Nitrite Titration. Retrieved from [Link]
-
ResearchGate. (n.d.). Some reported reagents and methods for the diazotization-iodination of 2-nitro aniline 1k. Retrieved from [Link]
-
Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The diazotization process. Retrieved from [Link]
-
Gemoets, H. P. L., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 1888-1894. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Retrieved from [Link]
-
Chem Help ASAP. (2020, January 21). more sample diazonium ion problems. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Retrieved from [Link]
-
Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(6), 1047-1053. Retrieved from [Link]
-
Quora. (2018, April 17). Aliphatic diazonium salts are unstable. Why?. Retrieved from [Link]
-
Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. ACS Publications. Retrieved from [Link]
-
KK Wagh College of Pharmacy. (n.d.). DIAZOTIZATION TITRATION. Retrieved from [Link]
-
LibreTexts Chemistry. (2019, June 5). 14.4: Diazotization of Amines. Retrieved from [Link]
-
Vedantu. (n.d.). The stability of benzene diazonium salts is because. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2013, March 21). Diazotization safety. Retrieved from [Link]
-
Quora. (2018, November 19). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily?. Retrieved from [Link]
-
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
-
ChemEd X. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. The stability of benzene diazonium salts is because class 11 chemistry CBSE [vedantu.com]
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- 6. researchgate.net [researchgate.net]
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- 19. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. byjus.com [byjus.com]
Technical Support Center: Resolving Solubility Challenges with 4-[(2-Methoxyethoxy)methyl]aniline
Here is a technical support center with troubleshooting guides and FAQs for resolving solubility issues with 4-[(2-Methoxyethoxy)methyl]aniline.
Welcome to the technical support guide for 4-[(2-Methoxyethoxy)methyl]aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility issues encountered during experimentation. As Senior Application Scientists, our goal is to provide you with both the theoretical understanding and practical, field-proven protocols to ensure the successful integration of this compound into your workflows.
The structure of 4-[(2-Methoxyethoxy)methyl]aniline, with its basic aniline core and flexible ether side-chain, presents a unique solubility profile that can be challenging but is ultimately highly modulatable. This guide will walk you through a logical, stepwise approach to achieving complete solubilization.
Section 1: Understanding the Molecule - Physicochemical Profile
Before troubleshooting, it's critical to understand the inherent properties of the molecule. The solubility behavior of 4-[(2-Methoxyethoxy)methyl]aniline is dictated by its structure: a weakly basic aniline nitrogen and a moderately polar ether tail attached to a hydrophobic benzene ring.
| Property | Value / Prediction | Implication for Solubility |
| Molecular Formula | C₁₀H₁₅NO₂ | - |
| Molecular Weight | 181.23 g/mol | - |
| Physical Form | Expected to be a liquid or low-melting solid | Affects handling, but not inherent solubility. Similar compounds can be solids or semi-solids[1]. |
| pKa (Conjugate Acid) | ~4.0 - 4.6 (Estimated) | This is the most critical parameter. The aniline amine is weakly basic. At a pH below its pKa, it will become protonated and highly soluble in water. The pKa of the parent aniline's conjugate acid is 4.63[2]. |
| LogP | ~1.5 - 2.0 (Estimated) | Indicates moderate lipophilicity. Predicts low intrinsic solubility in neutral aqueous solutions. |
| Key Structural Features | Aniline Ring (Hydrophobic), Amine Group (Weakly Basic, H-bond donor), Ether Chain (Polar, H-bond acceptor) | The molecule is amphiphilic, requiring a careful balance of pH and/or co-solvents to achieve dissolution. |
Section 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common issues in a direct Q&A format.
Q1: My 4-[(2-Methoxyethoxy)methyl]aniline won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening and what is the first thing I should try?
A1: This is expected behavior. The primary reason for the poor solubility in neutral water is the molecule's aniline core. At neutral pH, the amine group (-NH₂) is uncharged, making the compound insufficiently polar to dissolve readily in water.
The Causality: The most effective and immediate strategy is pH adjustment . By lowering the pH of your solvent to at least 1.5 to 2 units below the pKa of the conjugate acid (~4.6), you protonate the basic aniline nitrogen to form an ammonium salt (R-NH₃⁺). This charged species is significantly more polar and will readily dissolve in aqueous media. This is a fundamental principle for solubilizing any ionizable drug or compound[3][4].
First Action: Prepare a stock solution in a dilute acidic medium. See Protocol 1 for a detailed, step-by-step guide.
Q2: I tried lowering the pH with HCl, but my final solution needs to be at a physiological pH. When I adjust the pH back up, the compound precipitates. What should I do?
A2: This phenomenon is known as pH-dependent precipitation and occurs when the pH of the solution rises above the compound's pKa, causing the protonated, soluble form to revert to the neutral, insoluble form. While you must dissolve the initial stock at a low pH, you can often maintain its solubility in the final, higher-pH medium through the use of co-solvents or other excipients.
Next Step: The use of a co-solvent is the next logical step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the polarity of the solvent system, making it more favorable for dissolving lipophilic compounds[4][5].
Q3: What are the best starting co-solvents for this compound, and at what concentration?
A3: The choice of co-solvent depends on the experimental context, especially toxicity constraints for cell-based assays. For general lab use and early-stage formulation, the following are excellent starting points.
| Co-Solvent | Typical Starting % (v/v) | Properties & Considerations |
| Ethanol | 10-20% | Low toxicity, commonly used in parenteral formulations. Effective at disrupting hydrophobic interactions[4]. |
| Propylene Glycol (PG) | 5-15% | Very low toxicity, often used in oral and injectable dosage forms[4]. |
| Polyethylene Glycol 400 (PEG 400) | 5-15% | Low toxicity, slightly more viscous. Excellent solubilizer for many compounds. |
| Dimethyl Sulfoxide (DMSO) | 1-10% | A powerful, aprotic solvent. Highly effective but can be cytotoxic in some assays. Often used for in vitro high-throughput screening stocks. |
Expert Tip: Always prepare the concentrated stock by first dissolving the compound in 100% co-solvent, then adding the aqueous buffer (with pH pre-adjusted if necessary) dropwise while vortexing. This prevents the compound from crashing out.
Q4: My experiment is highly sensitive to organic solvents. Are there any solvent-free strategies to improve solubility at near-neutral pH?
A4: Yes. If co-solvents are not viable, you can explore advanced formulation techniques that encapsulate the molecule on a microscopic level.
Alternative Strategies:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form an "inclusion complex" with your compound, effectively shielding the hydrophobic part from the aqueous environment and increasing its apparent solubility[3][6][7]. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common and effective choice.
-
Micellar Solubilization with Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles in water above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can entrap your compound, allowing it to be dispersed in the aqueous phase[3][6]. This is a common strategy for formulating poorly soluble APIs[7].
Section 3: Visual Guides & Workflows
Diagram 1: Troubleshooting Decision Tree
This diagram provides a logical path to follow when encountering solubility issues with 4-[(2-Methoxyethoxy)methyl]aniline.
Caption: A decision tree for systematically resolving solubility issues.
Section 4: In-Depth Experimental Protocols
These protocols are designed to be self-validating by including clear endpoints and confirmation steps.
Protocol 1: Systematic Solubility Assessment & Stock Solution Preparation
This workflow systematically tests the most effective solubilization strategies.
Caption: Workflow for systematic solubility testing.
Methodology:
-
Objective: To determine the optimal solvent system for a 10 mM stock solution of 4-[(2-Methoxyethoxy)methyl]aniline.
-
Materials:
-
4-[(2-Methoxyethoxy)methyl]aniline
-
Microcentrifuge tubes or glass vials
-
Calibrated balance
-
Vortex mixer and bath sonicator
-
Solvents: 1 M HCl, Purified Water, Ethanol, DMSO, Propylene Glycol
-
Buffers: 0.1 M Citrate Buffer (pH 4.0), 1x PBS (pH 7.4)
-
-
Procedure:
-
Preparation: Weigh out an appropriate amount of the compound for your target concentration (e.g., 1.81 mg for 1 mL of a 10 mM solution). Aliquot into 3-4 separate vials.
-
Test 1: pH Adjustment Only
-
To the first vial, add 1 mL of 0.1 M HCl or a pH 4.0 citrate buffer.
-
Vortex vigorously for 1 minute. If undissolved particles remain, sonicate for 5-10 minutes.
-
Visually inspect the solution against a dark background. If it is perfectly clear, this is a viable stock solution method.
-
-
Test 2: Co-solvent Only (at Neutral pH)
-
To the second vial, add a small volume of 100% co-solvent (e.g., 50 µL of DMSO or 100 µL of Ethanol).
-
Vortex until the compound is fully dissolved in the pure organic solvent.
-
Crucial Step: Slowly add the neutral aqueous buffer (e.g., 950 µL of PBS) drop-by-drop to the organic solution while continuously vortexing.
-
Inspect for any signs of precipitation (cloudiness). If it remains clear, this is a viable method.
-
-
Test 3: Combined pH and Co-solvent
-
To the third vial, dissolve the compound in a small volume of co-solvent (e.g., 50 µL DMSO).
-
Slowly add the acidic buffer (e.g., 950 µL of pH 4.0 citrate buffer) while vortexing.
-
This combination is often the most robust for maintaining solubility upon further dilution into neutral media.
-
-
-
Validation: After preparation, a stock solution should be stable (no precipitation) at the storage temperature (e.g., 4°C or -20°C) for a relevant period. It is also best practice to confirm the concentration of the final filtered solution using HPLC-UV if a quantitative assay is required.
Section 5: Advanced Strategies & Final Recommendations
For late-stage drug development, more sophisticated formulation strategies may be required to enhance oral bioavailability. These often aim to either increase the dissolution rate or present the drug in a pre-dissolved state.[6][8][9][10]
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the crystalline drug into a polymer matrix to create a higher-energy, more soluble amorphous form.[8]
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine emulsion in the gut, keeping the drug solubilized for absorption.[8][9]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area-to-volume ratio, which enhances the rate of dissolution according to the Noyes-Whitney equation.[3][9][11] While this doesn't change the equilibrium solubility, it can be critical for absorption in vivo.
Final Recommendation: For the vast majority of in vitro and early-stage in vivo research, a combined pH and co-solvent approach (Protocol 1, Test 3 ) provides the best balance of simplicity, efficacy, and robustness for solubilizing 4-[(2-Methoxyethoxy)methyl]aniline.
References
- Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Kumar, L., & Singh, M. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 22-31.
- Xu, S., Ogi, S., Sugiyasu, K., Sumi, S., Kobayashi, Y., & Takeuchi, M. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology, 14(6), 4449–4454.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Global Pharma Technology, 6(11).
- Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).
- Thermo Fisher Scientific. (n.d.). Aniline and substituted anilines.
- Harrington, S. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules.
- BenchChem. (2025).
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Sigma-Aldrich. (n.d.). 4-(2-Methoxyethoxy)aniline.
- World Pharma Today. (2025, October 17).
- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
- Wikipedia. (n.d.). Aniline.
- Michael, I. (2025, July 8). Formulation strategies for poorly soluble drugs.
- Smolecule. (2023, August 16). 2-Methoxy-4-(2-methoxyethoxy)aniline.
- Santa Cruz Biotechnology. (n.d.). 4-(2-methoxyethoxy)aniline.
- PubChem. (n.d.). 4-(2-methoxyethoxy)aniline.
Sources
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- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbr.in [ijpbr.in]
- 5. ijmsdr.org [ijmsdr.org]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. tabletscapsules.com [tabletscapsules.com]
- 8. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Reactions in 4-[(2-Methoxyethoxy)methyl]aniline Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and optimized protocols for the successful coupling of 4-[(2-Methoxyethoxy)methyl]aniline. As Senior Application Scientists, we have compiled this resource to address common challenges and help you minimize side reactions, ensuring the integrity and yield of your target compounds.
I. Understanding the Reactivity of 4-[(2-Methoxyethoxy)methyl]aniline
4-[(2-Methoxyethoxy)methyl]aniline is a valuable building block in medicinal chemistry. Its unique structure, featuring a primary aniline for coupling and a methoxyethoxymethyl (MEM) ether linked via a benzylic methylene group, presents specific challenges that must be carefully managed to avoid unwanted side reactions. The primary concerns revolve around the stability of the C-O benzylic ether bond under various coupling conditions and the inherent reactivity of the aniline nitrogen.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the coupling of 4-[(2-Methoxyethoxy)methyl]aniline.
Q1: I am observing a significant amount of a lower molecular weight byproduct in my Buchwald-Hartwig amination. What could it be?
A1: The most probable byproduct is 4-aminobenzyl alcohol, resulting from the cleavage of the methoxyethoxymethyl (MEM) ether. This is a known side reaction for benzylic ethers, which can be susceptible to cleavage under conditions employing palladium catalysts, especially in the presence of a hydrogen source or certain bases.
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can promote faster reductive elimination from the palladium center, minimizing the lifetime of intermediates that could lead to ether cleavage.
-
Base Selection: Use a weaker, non-nucleophilic base if possible. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. Consider bases like cesium carbonate or potassium phosphate.
-
Temperature Control: Run the reaction at the lowest effective temperature. Higher temperatures can accelerate both the desired coupling and the undesired ether cleavage.
-
Reaction Time: Monitor the reaction closely by LC-MS or TLC and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to the catalytic system.
Q2: My amide coupling reaction with a sterically hindered carboxylic acid is giving low yields. How can I improve this?
A2: The aniline nitrogen in your substrate, while primary, can exhibit reduced nucleophilicity due to the electron-donating nature of the para-substituent and potential steric hindrance from the side chain. Standard amide coupling reagents like HATU or HBTU may not be sufficiently reactive.
Troubleshooting Steps:
-
More Reactive Acylating Agents: Convert the carboxylic acid to a more reactive species, such as an acyl fluoride, in situ using reagents like cyanuric fluoride or XtalFluor-E®. Acyl fluorides are highly reactive towards even weakly nucleophilic anilines.
-
Elevated Temperatures: For challenging couplings, particularly with acyl fluorides, heating the reaction mixture may be necessary to overcome the activation energy barrier.
-
Solvent Choice: Use a high-boiling aprotic solvent like DMF, DMSO, or NMP if elevated temperatures are required.
Q3: I am struggling with over-alkylation during a reductive amination. How can I favor mono-alkylation?
A3: Over-alkylation, leading to the formation of a tertiary amine, is a common issue in reductive amination, especially with reactive alkylating agents.
Troubleshooting Steps:
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the aldehyde or ketone. A large excess of the carbonyl compound will drive the reaction towards di-alkylation.
-
Choice of Reducing Agent: Use a less reactive reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) as it is milder and more selective for the reduction of the intermediate iminium ion over the starting carbonyl compound.[1]
-
Stepwise Procedure: Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent. This can sometimes provide better control over the reaction.
Q4: How can I effectively purify my final product and remove unreacted aniline and side products?
A4: Purification can be challenging due to the similar polarities of the starting material, product, and some side products.
Troubleshooting Steps:
-
Aqueous Acid Wash: To remove unreacted 4-[(2-Methoxyethoxy)methyl]aniline, perform a liquid-liquid extraction with a dilute aqueous acid solution (e.g., 1 M HCl). The basic aniline will be protonated and move into the aqueous phase, while your (likely less basic) coupled product remains in the organic layer.[2] Be cautious if your product contains acid-sensitive functional groups.
-
Chromatography on Neutralized Silica: Anilines can streak on standard silica gel due to interactions with acidic silanol groups.[3] To improve separation, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent system.
-
Reverse-Phase HPLC: For challenging separations, reverse-phase HPLC can be a powerful tool for purifying aniline derivatives.[4] A typical mobile phase would consist of a gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid for MS compatibility.[5]
III. Key Side Reactions and Mechanistic Considerations
A thorough understanding of the potential reaction pathways is crucial for effective troubleshooting.
A. Cleavage of the Methoxyethoxymethyl (MEM) Ether
The C-O bond benzylic to the aromatic ring is the most labile part of the side chain.
-
Mechanism: Cleavage can occur via hydrogenolysis in the presence of a palladium catalyst and a hydrogen source (which can be adventitious or generated in situ). Acid-catalyzed hydrolysis is also a possibility if acidic conditions are employed.
-
Mitigation: Avoid reaction conditions known to cleave benzyl ethers, such as catalytic hydrogenation with Pd/C.[6] In palladium-catalyzed cross-coupling reactions, minimizing reaction time and temperature is key.
B. N-Arylation vs. C-Arylation in Azo Coupling
While less common in the context of the requested coupling reactions, it is important to note that with certain electrophiles like diazonium salts, anilines can undergo reaction at either the nitrogen (kinetically favored) or the aromatic ring (thermodynamically favored).[7] For the typical coupling reactions discussed here, reactivity at the nitrogen is the desired and predominant pathway.
C. Hydrodehalogenation in Buchwald-Hartwig Amination
This side reaction involves the replacement of the halide on the coupling partner with a hydrogen atom.
-
Mechanism: This can occur via a β-hydride elimination from the palladium-amido intermediate, competing with the desired reductive elimination.[8]
-
Mitigation: The choice of ligand is critical. Bulky, electron-rich ligands generally favor reductive elimination and suppress β-hydride elimination.
IV. Experimental Protocols & Workflows
The following are detailed, step-by-step methodologies for key coupling reactions, designed to minimize side reactions.
Protocol 1: Buchwald-Hartwig Amination
This protocol is optimized for minimizing ether cleavage.
Diagram of the Buchwald-Hartwig Amination Workflow:
Caption: Workflow for Buchwald-Hartwig Amination of 4-[(2-Methoxyethoxy)methyl]aniline.
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 mmol), 4-[(2-Methoxyethoxy)methyl]aniline (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.05 mmol).
-
Solvent Addition: Evacuate and backfill the tube with argon or nitrogen (repeat 3 times). Add degassed toluene (5 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by LC-MS (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a hexane/ethyl acetate gradient.
Protocol 2: Amide Coupling via Acyl Fluoride
This protocol is designed for coupling with sterically demanding or electron-poor carboxylic acids.[9][10]
Diagram of the Amide Coupling Workflow:
Caption: Workflow for Amide Coupling via In Situ Acyl Fluoride Formation.
Step-by-Step Procedure:
-
Acyl Fluoride Formation: To a solution of the carboxylic acid (1.0 mmol) in dichloromethane (5 mL) at 0 °C, add pyridine (1.2 mmol) followed by cyanuric fluoride (0.5 mmol). Stir the mixture at room temperature for 1-2 hours.
-
Coupling: Add a solution of 4-[(2-Methoxyethoxy)methyl]aniline (1.1 mmol) in dichloromethane (2 mL) to the reaction mixture.
-
Reaction: Heat the reaction to reflux and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, wash with saturated aqueous sodium bicarbonate solution, and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by flash column chromatography.
V. Analytical Characterization of Side Products
Accurate identification of side products is essential for optimizing your reaction conditions.
-
¹H NMR Spectroscopy:
-
4-[(2-Methoxyethoxy)methyl]aniline (Starting Material): Expect characteristic signals for the methoxy group (~3.4 ppm, s, 3H), the two methylene groups of the ethoxy moiety (~3.5-3.7 ppm, m, 4H), the benzylic methylene group (~4.5 ppm, s, 2H), and the aromatic protons. The NH₂ protons will appear as a broad singlet.
-
4-aminobenzyl alcohol (Cleavage Product): The most telling change will be the disappearance of the signals corresponding to the methoxyethoxymethyl group and the appearance of a broad singlet for the benzylic alcohol OH group. The benzylic methylene protons will likely shift slightly.
-
-
LC-MS:
-
This is the most powerful tool for monitoring the reaction. You can track the consumption of your starting materials and the formation of your product and any byproducts.
-
The mass difference between your desired product and the cleavage byproduct will correspond to the mass of the methoxyethoxymethyl group (C₄H₉O₂ = 89.06 g/mol ).
-
Table 1: Analytical Data for Key Compounds
| Compound | Key ¹H NMR Signals (δ, ppm, CDCl₃) | Expected [M+H]⁺ |
| 4-[(2-Methoxyethoxy)methyl]aniline | ~3.40 (s, 3H), ~3.55 (m, 2H), ~3.70 (m, 2H), ~4.50 (s, 2H), ~6.7 (d, 2H), ~7.1 (d, 2H) | 198.11 |
| 4-aminobenzyl alcohol | ~4.55 (s, 2H), ~6.7 (d, 2H), ~7.2 (d, 2H), broad OH and NH₂ signals | 124.07 |
VI. Conclusion
By understanding the specific chemical liabilities of 4-[(2-Methoxyethoxy)methyl]aniline and implementing the targeted strategies outlined in this guide, researchers can significantly minimize the formation of side products in coupling reactions. Careful selection of reagents, control of reaction parameters, and diligent monitoring are paramount to achieving high yields and purity.
VII. References
-
Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-X Bond Formation. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1051-1159). John Wiley & Sons, Inc. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 16(6), 1156–1184. [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. [Link]
-
Kroutil, W., Mang, H., Edegger, K., & Faber, K. (2004). Biocatalytic cleavage of benzyl and allyl ethers. Advanced Synthesis & Catalysis, 346(2‐3), 177-182. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Malig, T. C., Yunker, L. P. E., Steiner, S., & Hein, J. E. (2020). Online HPLC Analysis of Buchwald–Hartwig Aminations from Within an Inert Environment. ChemRxiv. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
-
Laurence, C., & Gal, J.-F. (2010). Lewis Basicity and Affinity Scales: Data and Measurement. John Wiley & Sons. [Link]
-
Mayr, H., Breugst, M., & Ofial, A. R. (2011). Farewell to the HSAB Treatment of Ambident Reactivity. Angewandte Chemie International Edition, 50(29), 6470–6505. [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. Retrieved February 15, 2026, from [Link]
-
Biotage. (2023, February 6). What is the best way to purify a crude reaction mixture that auto-crystallizes?[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 5. Separation of 4-Methoxyaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR Spectrum Analysis Guide: 4-[(2-Methoxyethoxy)methyl]aniline
Executive Summary
Compound Class: PEGylated Aniline Linker CAS: 111628-51-2 (Generic structure reference) Primary Application: PROTAC® linker synthesis, Antibody-Drug Conjugates (ADCs).
This guide provides a technical breakdown of the 1H NMR profile for 4-[(2-Methoxyethoxy)methyl]aniline . Unlike standard certificate of analysis (CoA) documents, this guide focuses on the comparative spectral performance , distinguishing the target molecule from critical synthetic impurities (e.g., nitro-precursors and hydrolysis byproducts).
Part 1: Structural & Spectral Logic
The molecule consists of three distinct magnetic environments essential for verification:
-
The Aniline Core: A para-substituted benzene ring providing a characteristic AA'BB' coupling system.
-
The Ether Linkage: A benzylic methylene bridge sensitive to oxidation state changes.
-
The PEG Tail: A short polyethylene glycol chain ending in a methoxy group, serving as the "fingerprint" for this specific linker.
Theoretical Assignment (DMSO-d6, 400 MHz)
Note: DMSO-d6 is recommended over CDCl3 to minimize chemical exchange broadening of the amine protons.
| Proton Group | Approx.[1][2][3][4][5][6][7][8][9] Shift (δ ppm) | Multiplicity | Integration | Structural Insight |
| Ar-H (meta to NH2) | 6.95 – 7.05 | Doublet (J ≈ 8.5 Hz) | 2H | Ortho to the ether tail; shielded by electron-donating NH2. |
| Ar-H (ortho to NH2) | 6.50 – 6.55 | Doublet (J ≈ 8.5 Hz) | 2H | Highly shielded due to resonance with the amine lone pair. |
| NH2 (Amine) | 4.90 – 5.10 | Broad Singlet | 2H | Disappears on D2O shake; indicates free base form. |
| Benzylic CH2 | 4.25 – 4.35 | Singlet | 2H | Critical diagnostic peak; shifts significantly if oxidized. |
| PEG CH2 (Internal) | 3.40 – 3.60 | Multiplets | 4H | The ethylene glycol bridge (-O-CH2-CH2-O-). |
| Terminal O-CH3 | 3.20 – 3.25 | Singlet | 3H | Confirmation of the "capped" PEG chain. |
Part 2: Visualization of Assignments
The following diagram maps the proton environments to the molecular structure, establishing the logic for the assignment table above.
Caption: Figure 1 illustrates the connectivity and magnetic influence flow. Note the shielding effect of the amine on the ortho-protons (Red) and the distinct chemical environments of the ether tail (Blue).
Part 3: Comparative Performance Analysis
In drug development, the "performance" of an intermediate is defined by its purity relative to its precursors. This section compares the target molecule against its two most common contaminants: the Nitro Precursor (incomplete reduction) and the Hydrolyzed Alcohol (ether cleavage).
Scenario A: Monitoring Reduction Completeness
Comparison: Target Aniline vs. 4-[(2-Methoxyethoxy)methyl]-1-nitrobenzene
| Feature | Target Product (Aniline) | Nitro Precursor (Impurity) | Diagnostic Action |
| Aromatic Shift | Upfield (6.5 / 7.0 ppm) | Downfield (8.2 / 7.6 ppm ) | PASS/FAIL: Any signals >7.5 ppm indicate incomplete reduction. |
| Amine Signal | Present (~5.0 ppm) | Absent | Confirm presence of broad singlet. |
| Benzylic CH2 | ~4.30 ppm | ~4.60 ppm | Check for "shadow" singlets downfield of the main peak. |
Scenario B: Stability & Hydrolysis Check
Comparison: Target Aniline vs. 4-Aminobenzyl Alcohol (Byproduct)
| Feature | Target Product (Ether) | Hydrolysis Byproduct (Alcohol) | Diagnostic Action |
| PEG Signals | Strong Multiplets (3.4-3.6 ppm) | Absent | If PEG region integration is low (<4H), hydrolysis occurred. |
| Benzylic CH2 | ~4.30 ppm | ~4.40 ppm | Difficult to distinguish; rely on PEG integration. |
| OH Signal | Absent | Present (~5.0 ppm, t) | Differentiate OH triplet from NH2 broad singlet via D2O exchange. |
Part 4: Experimental Protocol (Self-Validating)
To ensure reproducible data that matches the theoretical values above, follow this specific protocol.
Sample Preparation
-
Solvent Choice: DMSO-d6 (99.9% D) is superior to CDCl3 for this compound.
-
Reasoning: Aniline protons are often invisible or extremely broad in CDCl3 due to rapid exchange. DMSO-d6 forms hydrogen bonds with the NH2, sharpening the peak and allowing accurate integration.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
Acquisition Parameters
-
Pulse Sequence: Standard zg30 (30° pulse angle) to allow relaxation of the benzylic protons.
-
Scans (NS): Minimum 16 scans (high concentration) or 64 scans (low concentration) to resolve the PEG multiplets from the baseline.
-
Relaxation Delay (D1): Set to ≥ 1.0 second to ensure accurate integration of the aromatic protons vs. the methyl protons.
Analysis Workflow
The following decision tree guides the researcher through the validation process.
Caption: Figure 2: Step-by-step spectral validation workflow. This logic gate ensures both chemical reduction success and linker integrity.
References
-
Chemical Shifts of Trace Impurities: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[6] Org.[2][10] Process Res. Dev. 2016, 20, 3, 661–667. Link
-
PEG Characterization: Rabanel, J. M., et al. "NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization." National Institutes of Health (NIH) / ACS Omega. 2023.[8] Link
-
Aniline Synthesis & NMR: "Copper-catalyzed reductive Amination of Aromatic and Aliphatic Ketones." Royal Society of Chemistry (RSC) Advances. 2011. Link
-
Nitrobenzyl Deprotection Analysis: "Photocleavage of o-nitrobenzyl ether derivatives." Bioorganic & Medicinal Chemistry Letters.[2] 2006.[2] Link
Sources
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. seas.upenn.edu [seas.upenn.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
HPLC method development for 4-[(2-Methoxyethoxy)methyl]aniline detection
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: CAS 1016706-42-5 | Genotoxic Impurity Screening | Kinase Inhibitor Intermediates
Executive Summary: The Analytical Challenge
4-[(2-Methoxyethoxy)methyl]aniline (CAS 1016706-42-5) is a critical building block in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs). Due to its aniline core, it possesses structural alerts for genotoxicity. Consequently, its control in final drug substances often requires limits in the low ppm range (e.g., <10 ppm), far below standard purity assay requirements.
Developing a robust HPLC method for this compound presents three distinct challenges:
-
Silanol Interactions: The basic amine moiety causes severe peak tailing on traditional silica-based C18 columns.
-
Selectivity: It must be resolved from structurally similar synthesis precursors (e.g., nitro-aromatics) and downstream coupled products.
-
Sensitivity: Standard UV detection may lack the signal-to-noise ratio (S/N) required for trace genotoxic impurity (GTI) analysis.
This guide objectively compares two distinct separation strategies—High pH C18 vs. Acidic Phenyl-Hexyl —to determine the optimal workflow for your specific sensitivity needs.
Strategic Method Development: The "Why" Behind the Protocol
The Column Chemistry Dilemma
For basic analytes like anilines, the stationary phase choice is dictated by the mobile phase pH.
-
Strategy A: High pH / Hybrid C18 (The "Neutralization" Approach)
-
Mechanism:[1] At pH 10 (above the pKa of the aniline, ~4.6), the analyte is neutral. This maximizes hydrophobic retention on C18 and eliminates cation-exchange interactions with residual silanols, resulting in sharp, symmetrical peaks.
-
Requirement: Requires Hybrid Particle Technology (e.g., BEH) to resist silica dissolution at high pH.
-
-
Strategy B: Low pH / Charged Surface Phenyl-Hexyl (The "Selectivity" Approach)
-
Mechanism:[1] At pH 3, the aniline is protonated. While this reduces retention on C18, a Phenyl-Hexyl column provides alternative retention via
interactions with the aromatic ring.[2] -
Advantage:[1][2][3][4][5] Charged Surface Hybrid (CSH) technology applies a low-level positive surface charge to repel the protonated amine, effectively eliminating tailing without high pH buffers.
-
Comparative Guide: Performance Metrics
The following data compares the performance of the two strategies for the detection of 4-[(2-Methoxyethoxy)methyl]aniline spiked at 0.1% levels.
Table 1: Chromatographic Performance Comparison
| Parameter | Method A: High pH C18 | Method B: Acidic Phenyl-Hexyl | Winner |
| Column | XBridge BEH C18 (100mm x 2.1mm, 2.5µm) | XSelect CSH Phenyl-Hexyl (100mm x 2.1mm, 2.5µm) | -- |
| Mobile Phase | 10mM NH₄HCO₃ (pH 10) / ACN | 0.1% Formic Acid (pH 2.7) / ACN | -- |
| Retention (k') | 4.2 (Strong Retention) | 2.8 (Moderate Retention) | Method A |
| Tailing Factor (As) | 1.05 (Excellent) | 1.15 (Good) | Method A |
| Selectivity ( | Baseline vs. Nitro-precursors | Enhanced vs. Aromatic Isomers | Method B |
| MS Sensitivity | Moderate (Suppressed ionization in +ESI) | High (Protonated state aids +ESI) | Method B |
| Application | Purity Assay (>0.05%) | Trace GTI Screening (<10 ppm) | -- |
Decision Matrix
-
Choose Method A if you are performing incoming raw material purity testing using UV detection. The peak shape is superior, allowing for accurate integration of main bands.
-
Choose Method B if you are screening for this compound as a trace impurity in a final drug substance using LC-MS/MS. The acidic mobile phase is directly compatible with positive mode electrospray ionization (ESI+), and the Phenyl-Hexyl phase separates it from the API matrix.
Detailed Experimental Protocols
Protocol A: Routine Purity Assay (UV Detection)
Objective: Quantify purity of the starting material with high precision.
-
Instrument: HPLC with PDA Detector (e.g., Agilent 1260 / Waters Alliance).
-
Column: Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm X 150 mm.
-
Mobile Phase Preparation:
-
Solvent A: Dissolve 0.79 g Ammonium Bicarbonate in 1L water. Adjust pH to 10.0 with Ammonium Hydroxide.
-
Solvent B: Acetonitrile (HPLC Grade).[6]
-
-
Gradient Program:
-
0-2 min: 5% B (Isocratic hold)
-
2-12 min: 5%
60% B -
12-15 min: 60%
95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm (Aniline absorption max) and 280 nm.
-
Temperature: 40°C.
Protocol B: Trace Impurity Analysis (LC-MS/MS)
Objective: Detect 4-[(2-Methoxyethoxy)methyl]aniline at <10 ppm levels in Drug Substance.
-
Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ / Waters Xevo TQ-XS).
-
Column: Waters XSelect CSH Phenyl-Hexyl, 130Å, 2.5 µm, 2.1 mm X 100 mm.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program:
-
0-1 min: 2% B
-
1-8 min: 2%
50% B -
8-10 min: 95% B (Wash)
-
-
Flow Rate: 0.4 mL/min.
-
MS Parameters (ESI+):
-
Source Temp: 500°C.
-
MRM Transition: 182.1
120.1 (Quantifier), 182.1 91.1 (Qualifier). Note: Precursor m/z based on M+H.[7]
-
Visualized Workflows
Diagram 1: Method Development Decision Tree
This logic flow ensures you select the correct column chemistry based on your sensitivity requirements.
Caption: Decision tree for selecting High pH C18 vs. Acidic Phenyl-Hexyl based on sensitivity needs.
Diagram 2: Analytical Workflow for Trace Detection
The specific steps for the recommended Trace Impurity (Method B) workflow.
Caption: Optimized workflow for trace quantification of 4-[(2-Methoxyethoxy)methyl]aniline using LC-MS/MS.
References
-
Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Retrieved from [Link]
-
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]
-
Mitchell, R., et al. (2019).[8] Determination of Osimertinib in Human Plasma, Urine and Cerebrospinal Fluid. Bioanalysis, 11(10), 987-1001.[8] Retrieved from [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 3. 4-[(2-Methoxyethoxy)methyl]aniline | CymitQuimica [cymitquimica.com]
- 4. support.waters.com [support.waters.com]
- 5. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of osimertinib in human plasma, urine and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Molecular Fingerprint: A Comparative Guide to the FTIR Absorption Peaks of 4-[(2-Methoxyethoxy)methyl]aniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. 4-[(2-Methoxyethoxy)methyl]aniline, a substituted aniline derivative, presents a unique combination of functional groups that contribute to its chemical properties and potential applications. Fourier-Transform Infrared (FTIR) spectroscopy offers a powerful, non-destructive method to elucidate the vibrational modes of these functional groups, providing a distinct "molecular fingerprint."
This guide provides an in-depth analysis of the expected FTIR absorption peaks for 4-[(2-Methoxyethoxy)methyl]aniline. By dissecting the contributions of the primary amine, the aromatic ring, the ether linkage, and the alkyl chain, we will construct a predicted spectrum. To ground this analysis in practical data, we will compare these predicted peaks with the known spectral features of simpler, related molecules: aniline, anisole, and benzylamine. This comparative approach will empower researchers to confidently identify and characterize this molecule and its analogues.
Predicted FTIR Spectrum of 4-[(2-Methoxyethoxy)methyl]aniline: A Detailed Peak Assignment
While an experimental spectrum for 4-[(2-Methoxyethoxy)methyl]aniline is not publicly available, we can predict its key absorption bands by analyzing its constituent functional groups. The following table outlines the expected peaks and their corresponding vibrational modes.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3450 - 3350 | Medium | Asymmetric N-H Stretch | Primary Aromatic Amine |
| 3350 - 3250 | Medium | Symmetric N-H Stretch | Primary Aromatic Amine |
| 3100 - 3000 | Weak | Aromatic C-H Stretch | Aromatic Ring |
| 2950 - 2850 | Medium | Aliphatic C-H Stretch | Methoxyethoxy & Methyl Groups |
| 1650 - 1580 | Medium-Strong | N-H Bend (Scissoring) | Primary Aromatic Amine |
| 1600 - 1450 | Medium-Strong | C=C Ring Stretching | Aromatic Ring |
| 1335 - 1250 | Strong | Aromatic C-N Stretch | Aromatic Amine |
| 1140 - 1070 | Strong | Asymmetric C-O-C Stretch | Ether |
| 860 - 800 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted (para) Aromatic Ring |
| 910 - 665 | Broad, Strong | N-H Wag | Primary Aromatic Amine |
Comparative Spectral Analysis: Isolating Functional Group Contributions
To understand the origin of these predicted peaks, it is instructive to compare them with the FTIR spectra of simpler molecules that contain the key functional groups of our target compound.
| Functional Group | Reference Compound | Key Absorption Peaks (cm⁻¹) | Comparison Insights |
| Primary Aromatic Amine | Aniline | ~3433 & 3356 (N-H Stretch), ~1619 (N-H Bend), ~1281 (C-N Stretch)[1][2] | The two distinct N-H stretching bands are characteristic of a primary amine.[3][4] The C-N stretch in aromatic amines appears at a higher wavenumber than in aliphatic amines.[2][3] |
| Ether (Aryl Alkyl) | Anisole (Methyl Phenyl Ether) | ~1250 & ~1050 (Asymmetric & Symmetric C-O-C Stretch)[5] | Aryl alkyl ethers typically show two strong C-O stretching bands.[5][6] The asymmetric stretch is usually the more intense of the two.[6] |
| Substituted Benzene | Benzylamine | ~3080-3030 (Aromatic C-H Stretch), ~1600 & ~1450 (C=C Ring Stretch), ~740 & ~700 (C-H Out-of-Plane Bend for monosubstitution) | The aromatic C-H stretches appear at higher wavenumbers (>3000 cm⁻¹) than aliphatic C-H stretches.[7][8] The out-of-plane bending bands are highly indicative of the substitution pattern on the benzene ring.[7][8][9] For a para-substituted ring like in our target molecule, a strong band between 860-800 cm⁻¹ is expected.[7] |
This comparative analysis demonstrates how the FTIR spectrum of a complex molecule is a composite of the vibrational modes of its individual functional groups. The presence of the dual N-H stretches, the strong ether C-O band, and the specific out-of-plane bending of the aromatic ring will be key identifiers for 4-[(2-Methoxyethoxy)methyl]aniline.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the accurate characterization of 4-[(2-Methoxyethoxy)methyl]aniline or a similar liquid sample, the following step-by-step methodology for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR is a versatile technique that requires minimal sample preparation.
Instrumentation:
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR crystal.
Procedure:
-
Instrument Preparation and Background Scan:
-
Ensure the ATR crystal is clean. Clean with a solvent known to dissolve the sample (e.g., isopropanol or acetone) and allow it to fully evaporate.
-
Acquire a background spectrum. This is a critical step to subtract the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself from the sample spectrum.
-
-
Sample Application:
-
Apply a small drop of the liquid sample directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Collection Parameters (Typical):
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32
-
-
-
Data Processing:
-
The software will automatically ratio the single beam spectrum of the sample against the single beam background spectrum to produce the absorbance spectrum.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Use the peak picking function in the software to identify the precise wavenumbers of the absorption maxima.
-
Visualizing Molecular Vibrations: Functional Groups and Their IR Regions
The following diagram illustrates the relationship between the key functional groups in 4-[(2-Methoxyethoxy)methyl]aniline and their characteristic absorption regions in the infrared spectrum.
Caption: Functional group contributions to the FTIR spectrum.
Conclusion
The power of FTIR spectroscopy lies in its ability to provide a detailed and rapid assessment of molecular structure. For a molecule like 4-[(2-Methoxyethoxy)methyl]aniline, a systematic analysis of its FTIR spectrum, guided by a comparative approach with simpler, known compounds, allows for unambiguous identification. The characteristic dual peaks of the primary amine in the N-H stretching region, coupled with the strong C-O stretch of the ether and the specific out-of-plane bending vibrations of the para-substituted aromatic ring, create a unique spectral signature. This guide provides the foundational knowledge and practical steps for researchers to utilize FTIR as a robust tool in their synthetic and analytical workflows.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Fiveable. (2025, September 15). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]
-
Illinois State University. (2015, January 8). Infrared Spectroscopy. Retrieved from [Link]
-
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
-
Rocky Mountain Labs. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]
-
Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]
-
Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
MDPI. (2025, August 12). Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. wikieducator.org [wikieducator.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. fiveable.me [fiveable.me]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
A Comparative Guide to Identifying Degradation Products of 4-[(2-Methoxyethoxy)methyl]aniline
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive framework for the identification and characterization of degradation products of 4-[(2-Methoxyethoxy)methyl]aniline. It is designed for researchers, scientists, and drug development professionals who require robust, scientifically sound methodologies for impurity profiling and stability testing. We will move beyond rote protocols to explore the causality behind experimental design and compare analytical alternatives, ensuring the development of a truly stability-indicating method.
The Imperative for Degradation Profiling
In pharmaceutical development, understanding how a drug substance degrades is not merely an academic exercise; it is a critical regulatory and safety requirement.[1][2] Degradation products can impact the efficacy and safety of a final drug product, and their identification is mandated by regulatory bodies worldwide under guidelines such as those from the International Council for Harmonisation (ICH).[3]
4-[(2-Methoxyethoxy)methyl]aniline, as an aromatic amine, is susceptible to several degradation pathways, including oxidation, hydrolysis, and photolysis.[4][5] The primary amino group and the ether linkage are potential sites of chemical transformation. A forced degradation study is the most effective way to rapidly generate these potential degradants and develop analytical methods capable of detecting them.[3][6]
Designing a Robust Forced Degradation Study
The objective of a forced degradation study is to intentionally stress the molecule under more severe conditions than those it would encounter during manufacturing or storage.[1] The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%, which is generally sufficient to produce a representative profile of degradation products for analytical method development.[2]
Overall Experimental Workflow
The process follows a logical sequence from stress application to data analysis, ensuring that any generated degradants are adequately separated, detected, and identified.
Caption: High-level workflow for forced degradation and analysis.
Step-by-Step Protocols for Stress Conditions
For each condition, a control sample (analyte in solvent, unstressed) and a blank (solvent only, stressed) should be run in parallel.
A. Acidic Hydrolysis
-
Causality: Targets acid-labile groups. The ether linkage in the side chain is a potential site for hydrolysis under strong acidic conditions.
-
Protocol:
-
Dissolve 10 mg of 4-[(2-Methoxyethoxy)methyl]aniline in 10 mL of a 50:50 acetonitrile/water mixture.
-
Add 1 mL of this stock solution to 9 mL of 0.1 M HCl.
-
Heat at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
B. Basic Hydrolysis
-
Causality: Targets base-labile groups. While the primary structure appears relatively stable to base, this condition is crucial for a comprehensive profile.
-
Protocol:
-
Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.
-
Heat at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute for analysis.
-
C. Oxidative Degradation
-
Causality: Aromatic amines are highly susceptible to oxidation.[5] The primary amine can be oxidized to nitroso, nitro, or hydroxylamine derivatives, or undergo oxidative coupling to form colored oligomers. The aromatic ring can also be hydroxylated.
-
Protocol:
-
Add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Quench any remaining peroxide (if necessary for the analytical column) and dilute for analysis.
-
D. Thermal Degradation
-
Causality: Assesses the intrinsic stability of the molecule to heat in the solid state, simulating potential manufacturing or storage excursions.
-
Protocol:
-
Place a thin layer of solid 4-[(2-Methoxyethoxy)methyl]aniline in a vial.
-
Heat in an oven at 105°C for 48 hours.
-
Cool, dissolve a known quantity in a suitable solvent, and dilute for analysis.
-
E. Photolytic Degradation
-
Causality: Evaluates the molecule's sensitivity to light, which can induce photo-oxidation or rearrangement reactions. This is guided by ICH Q1B guidelines.[3]
-
Protocol:
-
Expose the stock solution (in a photostable quartz cuvette) to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near UV energy.
-
Analyze directly against a control sample protected from light.
-
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is critical for successfully separating and identifying the degradation products. No single method is perfect for all scenarios; a comparative approach allows for the selection of the most appropriate tool for the task.
The Primary Workhorse: RP-HPLC with UV and Mass Spectrometry (MS)
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of stability-indicating methods due to its versatility and robustness.
-
Methodology Rationale:
-
Stationary Phase: A C18 column is the standard choice for separating moderately polar compounds like anilines and their likely degradation products.[7]
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with a small amount of acid (e.g., 0.1% formic acid) is typical. The acid serves to protonate the aniline and any basic degradants, leading to sharper peaks and better retention on the C18 column.[8]
-
Detection: UV detection provides quantitative data, while in-line mass spectrometry (MS) provides the mass-to-charge ratio (m/z) of the parent compound and its degradants, which is the first step in identification.[9][10] Electrospray Ionization in positive mode (ESI+) is highly effective for amines as they readily accept a proton to form [M+H]⁺ ions.[11]
-
-
Typical Protocol:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: Diode Array Detector (DAD) scanning 200-400 nm.
-
MS Detector: Single Quadrupole with ESI+.
-
The High-Resolution Alternative: UHPLC-QTOF/Orbitrap MS
For complex degradation profiles or when unambiguous identification is required, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) such as Quadrupole Time-of-Flight (QTOF) or Orbitrap is superior.
-
Performance Comparison:
-
Speed & Resolution: UHPLC uses smaller column particles (<2 µm), resulting in significantly faster analysis times and much higher chromatographic resolution compared to traditional HPLC. This is vital for separating closely eluting, isobaric (same nominal mass) degradants.
-
Mass Accuracy: HRMS provides highly accurate mass measurements (<5 ppm error). This allows for the confident determination of the elemental formula of a degradation product, drastically narrowing down the number of possible structures.
-
-
When to Choose UHPLC-HRMS: This method is the gold standard for structural elucidation. It should be employed when a major degradation product is observed for which no reference standard exists, or when the degradation pathway is unknown and complex.
Screening for Volatiles: Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for a molecule of this size and polarity, GC-MS has a niche role.
-
Applicability: The parent molecule, 4-[(2-Methoxyethoxy)methyl]aniline, is not sufficiently volatile for direct GC-MS analysis. However, certain degradation pathways could yield smaller, more volatile fragments (e.g., cleavage of the side chain). GC-MS is an excellent tool for identifying these specific types of impurities.[12][13]
-
Considerations: Often, derivatization is required to increase the volatility of polar analytes before GC-MS analysis.[11] For this reason, it is considered a complementary technique rather than a primary method.
Data Interpretation and Structural Elucidation
The final and most critical phase is piecing together the analytical data to build a coherent picture of the molecule's degradation pathways.
Consolidated Data Summary (Hypothetical)
The table below illustrates how data from a forced degradation study could be presented, comparing the formation of hypothetical degradation products (DP) under different stress conditions.
| Degradant | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Formula | Stress Condition(s) |
| Parent | 12.5 | 196.1332 | C₁₁H₁₈NO₂ | All (Control) |
| DP-1 | 10.2 | 212.1281 | C₁₁H₁₈NO₃ | Oxidative |
| DP-2 | 8.7 | 136.0757 | C₈H₁₀NO | Acidic Hydrolysis |
| DP-3 | 15.8 | 390.2564 | C₂₂H₃₂N₂O₄ | Photolytic, Oxidative |
Case Study: Elucidating an Oxidative Degradant (DP-1)
Let's propose a structure for DP-1, which has an m/z of 212.1281, an increase of 16 Da from the parent compound, strongly suggesting the addition of an oxygen atom. Plausible structures include hydroxylation on the aromatic ring or N-oxidation. MS/MS fragmentation is used to differentiate these possibilities.
Caption: Proposed MS/MS fragmentation for an oxidative degradant.
-
Interpretation: The loss of 76 Da (C₃H₈O₂) corresponds to the cleavage of the entire methoxyethoxy side chain, leaving a hydroxylated aminobenzyl fragment (m/z 136). This fragmentation pattern strongly supports hydroxylation on the aromatic ring rather than N-oxidation, as N-O bonds are typically weaker and would lead to a different fragmentation pattern. Further analysis by NMR would be required for definitive confirmation of the hydroxyl position.
Conclusion and Recommendations
The identification of degradation products for 4-[(2-Methoxyethoxy)methyl]aniline is a multi-step process that relies on a well-designed forced degradation study and the strategic application of complementary analytical techniques.
-
Recommendation 1: Begin all stability-indicating method development with a comprehensive forced degradation study under acidic, basic, oxidative, thermal, and photolytic conditions.
-
Recommendation 2: Utilize RP-HPLC-UV/MS as the primary analytical platform for its balance of separation power, quantitative ability, and mass information.
-
Recommendation 3: Employ UHPLC-HRMS for the in-depth structural characterization of any significant or unknown degradation products to ensure confident identification.
-
Recommendation 4: Always correlate fragmentation data with known chemical principles of aniline degradation to propose the most plausible structures.[14][15][16]
By following this integrated and comparative approach, researchers can build a robust and reliable analytical method that ensures the quality, safety, and stability of any product containing 4-[(2-Methoxyethoxy)methyl]aniline.
References
-
Rehbein, J., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Available at: [Link]
-
Barrón, C., et al. (2007). LC-MS ion maps for the characterization of aniline derivatives in rapeseed oil. Available at: [Link]
-
Trabelsi, H., et al. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing. Available at: [Link]
-
Kusch, P. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. Available at: [Link]
-
Jain, R., et al. (2022). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC. Available at: [Link]
-
Li, B., et al. (2024). Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. MDPI. Available at: [Link]
-
Unknown Author. Aromatic Amine Cleavage. Sustainability. Available at: [Link]
-
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. Available at: [Link]
-
Gamerith, G., et al. (2021). Quantification of aniline and N-methylaniline in indigo. PMC - NIH. Available at: [Link]
-
Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. PMC - NIH. Available at: [Link]
-
Shimadzu Corporation. (2010). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Available at: [Link]
-
Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Publications. Available at: [Link]
-
Loidl, M., et al. (1990). Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. PubMed. Available at: [Link]
-
Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. Available at: [Link]
-
Mullani, N. S., & Nargatti, P. I. (2020). Forced Degradation Studies as a Part of Strategy: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Teasdale, A., et al. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaceutical Outsourcing. Available at: [Link]
-
Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Wang, Y., et al. (2024). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. MDPI. Available at: [Link]
-
Lyons, C. D., et al. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. PMC - NIH. Available at: [Link]
-
Fuchs, K., et al. (1993). Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. PubMed. Available at: [Link]
-
Moreno-Sarmiento, N. C., et al. (2022). Biodegradation pathway proposed for Methyl Orange by Franconibacter sp., 1MS. ResearchGate. Available at: [Link]
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Bugg, T. D. H., et al. (2011). Pathways for degradation of lignin in bacteria and fungi. Natural Product Reports (RSC Publishing). Available at: [Link]
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Safety Operating Guide
4-[(2-Methoxyethoxy)methyl]aniline proper disposal procedures
Topic: 4-[(2-Methoxyethoxy)methyl]aniline Proper Disposal Procedures CAS Number: 1016706-42-5 Audience: Researchers, Scientists, and Drug Development Professionals
Part 1: Executive Safety & Operational Directive
The Core Challenge: 4-[(2-Methoxyethoxy)methyl]aniline (CAS: 1016706-42-5) is a specialized aniline derivative featuring a glycol ether side chain. Its disposal presents a dual-hazard profile: the acute toxicity and aquatic hazard typical of anilines, combined with the peroxide-forming potential and solvent properties of glycol ethers. Improper disposal risks methemoglobinemia in personnel and catastrophic aquatic toxicity in municipal water systems.
Operational Mandate: Treat this compound as a High-Hazard Organic Amine . It must never be disposed of down the drain.[1] The only acceptable disposal route is high-temperature incineration via a licensed hazardous waste contractor.
Part 2: Technical Identification & Hazard Profiling
Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams.
| Parameter | Data | Operational Implication |
| Chemical Name | 4-[(2-Methoxyethoxy)methyl]aniline | Primary label identifier. |
| CAS Number | 1016706-42-5 | Use for waste manifesting. |
| Molecular Weight | 181.23 g/mol | -- |
| Physical State | Liquid or Low-Melting Solid | Requires leak-proof secondary containment. |
| Primary Hazard | Acute Toxicity (Oral/Dermal/Inhalation) | PPE (Nitrile/Butyl gloves) is non-negotiable. |
| Secondary Hazard | Aquatic Toxicity (Chronic) | Zero-discharge policy to sewer systems. |
| Reactivity | Incompatible with Strong Oxidizers & Acids | Segregate from nitric acid and peroxides. |
Part 3: Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., lack of proper container), STOP and resolve the deficiency before proceeding.
Phase 1: Waste Segregation & Accumulation
-
Container Selection:
-
Primary: Use a chemically resistant High-Density Polyethylene (HDPE) or amber glass container.
-
Lid: Must be a screw-top cap with a Teflon (PTFE) liner to prevent organic vapor leaching.
-
Prohibited: Do not use metal cans (corrosion risk from amine functionality) or standard LDPE wash bottles (permeability risk).
-
-
Chemical Segregation (The "Never-Mix" List):
-
Strong Acids: Mixing with acids (e.g., HCl, H₂SO₄) will generate heat and form anilinium salts, altering the waste profile.
-
Oxidizers: Contact with Nitric Acid or Peroxides can cause hypergolic ignition or explosion.
-
Aldehydes/Ketones: Can form imines (Schiff bases), releasing water and changing the chemical composition, potentially violating waste manifest descriptions.
-
-
Labeling:
Phase 2: Bench-to-Storage Transfer
-
Deactivation (Small Scale/Trace Residues Only):
-
Note: Bulk material should not be chemically deactivated in the lab due to exothermic risks. This applies only to glassware rinsing.
-
Rinse contaminated glassware with Ethanol or Methanol first, then collect this rinsate into the "Organic Waste - Halogen Free" stream (unless mixed with halogenated solvents).
-
Do not use bleach (Hypochlorite) as a primary decontaminant; reaction with amines can produce chloramines (toxic gas).
-
-
Spill Management (Immediate Response):
-
Minor Spill (<10 mL): Absorb with vermiculite or a dedicated organic spill pad. Place the pad in a sealed bag and label as solid hazardous waste.
-
Major Spill (>10 mL): Evacuate the area. The aniline moiety can be absorbed through skin and vapor. Call EHS immediately.
-
Phase 3: Final Disposal (EHS/Contractor Handoff)
-
Waste Stream Classification:
-
Assign to "Organic Waste, Non-Halogenated, Toxic" .
-
If the specific CAS is not in your institution's database, map it to "Aniline Derivatives, N.O.S. (Not Otherwise Specified)" .
-
-
Destruction Method:
-
Incineration: The waste must be sent to a facility capable of high-temperature incineration (>1000°C) with scrubbing for Nitrogen Oxides (NOx).
-
Part 4: Visualizing the Decision Logic
The following diagram illustrates the critical decision points for segregating this specific aniline derivative.
Figure 1: Decision tree for the safe segregation and packaging of 4-[(2-Methoxyethoxy)methyl]aniline waste.
Part 5: Scientific Rationale (The "Why")
1. Why Segregate from Acids? Anilines are weak bases. Mixing 4-[(2-Methoxyethoxy)methyl]aniline with strong acids results in an exothermic protonation reaction. While not explosive, the heat generated can pressurize sealed waste containers, leading to rupture and aerosolization of toxic material [1].
2. The Glycol Ether Factor: The (2-methoxyethoxy)methyl group adds a layer of complexity. Glycol ethers are miscible with water, which might tempt users to flush residues. However, the attached aniline ring makes the molecule highly toxic to aquatic life (LC50 values for anilines are often <100 mg/L) [2]. Furthermore, the ether linkage can, over prolonged storage in air/light, form peroxides, although the risk is lower than with simple ethers. Amber glass or opaque plastic prevents UV-initiated peroxidation.
3. Methemoglobinemia Risk: Aniline derivatives oxidize hemoglobin to methemoglobin, preventing oxygen transport in the blood. This effect can occur via skin absorption, not just ingestion. Therefore, "trace" residues on gloves are not harmless trash; they are hazardous waste [3].
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Aniline Derivatives and Toxicity. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Aniline: Hazard Summary and Waste Management. Available at: [Link]
Sources
Navigating the Safe Handling of 4-[(2-Methoxyethoxy)methyl]aniline: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment: Understanding the "Why"
Aniline and its derivatives are known to pose significant health risks. Based on data from structurally similar compounds, 4-[(2-Methoxyethoxy)methyl]aniline should be treated as a hazardous substance with the potential for toxicity through ingestion, inhalation, or skin absorption.[1][2] The primary hazards associated with this class of compounds include:
-
Acute Toxicity: Can be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Skin and Eye Irritation: May cause significant skin and eye irritation upon direct contact.[1][4]
-
Methemoglobinemia: A serious health concern with anilines is their ability to interfere with oxygen transport in the blood, leading to a condition called methemoglobinemia. Symptoms can include headache, dizziness, cyanosis (a bluish discoloration of the skin), and in severe cases, can be fatal.[5]
-
Carcinogenicity: Some aniline derivatives are suspected of causing cancer.[5][6]
A thorough risk assessment is the cornerstone of safe laboratory practice. Before commencing any work with 4-[(2-Methoxyethoxy)methyl]aniline, a comprehensive risk assessment should be conducted to identify potential hazards and implement appropriate control measures.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling 4-[(2-Methoxyethoxy)methyl]aniline. The following table outlines the minimum PPE requirements. All personnel must receive training on the proper use, removal, and disposal of PPE.[7][8]
| Protection Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) meeting EN 374 standard.[7] | To prevent skin contact and absorption.[9] |
| Eye Protection | Chemical safety goggles or a face shield.[10][11] | To protect eyes from splashes and aerosols.[12][13] |
| Body Protection | A properly fastened laboratory coat. | To protect skin and clothing from contamination.[9] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[9][12] If there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an appropriate cartridge should be used.[10][14] | To prevent inhalation of harmful vapors, mists, or dust. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and ensures a controlled working environment.
Preparation and Handling
-
Designated Area: All work with 4-[(2-Methoxyethoxy)methyl]aniline should be conducted in a designated area, such as a chemical fume hood, to contain any potential release of vapors or dust.[5]
-
Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leaks.
-
Weighing and Transfer: When weighing or transferring the substance, use techniques that minimize the generation of dust or aerosols.
-
Avoid Contact: Exercise extreme care to avoid direct contact with the skin, eyes, and clothing.[9]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[1][5] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9][12]
Storage
Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.
-
Container: Store in a tightly closed, properly labeled container.[1][9]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[5][12]
-
Security: Store in a locked cabinet or other secure location to restrict access.[1]
Emergency Procedures: Spill and Exposure Management
Even with meticulous planning, accidents can happen. Being prepared to respond effectively is critical.
Spill Cleanup
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.[5] For solid spills, carefully sweep up the material to avoid generating dust.[9][12]
-
Collection: Place the absorbed or swept-up material into a suitable, labeled, and sealed container for disposal.[15]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report: Report the incident to the appropriate safety personnel.
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[16] Seek medical attention if irritation persists.[1]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][16] Seek immediate medical attention.
-
If inhaled: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water.[1][15] Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
The disposal of 4-[(2-Methoxyethoxy)methyl]aniline and its contaminated materials must be handled as hazardous waste.[17]
Waste Segregation and Collection
-
Designated Container: Use a dedicated, properly labeled, and leak-proof container for all waste containing 4-[(2-Methoxyethoxy)methyl]aniline.[17]
-
Segregation: Do not mix this waste with other non-hazardous or incompatible waste streams.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, absorbent pads, and weighing paper, must also be disposed of as hazardous waste.
Disposal Procedure
-
Labeling: Ensure the waste container is clearly labeled with the chemical name and a hazardous waste sticker.
-
Storage: Store the waste container in a designated, secure area away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and certified waste disposal company, following all local, state, and federal regulations.[1][15]
Visualizing the Workflow
To further clarify the essential procedures, the following diagrams illustrate the key workflows for handling and disposal.
Caption: A logical workflow for the safe handling of 4-[(2-Methoxyethoxy)methyl]aniline.
Caption: A step-by-step workflow for the proper disposal of 4-[(2-Methoxyethoxy)methyl]aniline waste.
By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling 4-[(2-Methoxyethoxy)methyl]aniline, fostering a safer and more productive research environment.
References
-
Capot Chemical. MSDS of 4-Chloro-2-methoxy-N-methylaniline 96%. [Link]
-
Occupational Safety and Health Administration. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
-
Health.vic. Pesticide use and personal protective equipment. [Link]
-
Covestro. Guidance for Selection of Protective Clothing for MDI Users. [Link]
-
New Jersey Department of Health. Hazard Summary: 4-Chloro-2-Methyl Aniline. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
